5-Dimethylamino-2-nitrobenzyl alcohol
Description
BenchChem offers high-quality 5-Dimethylamino-2-nitrobenzyl alcohol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Dimethylamino-2-nitrobenzyl alcohol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
[5-(dimethylamino)-2-nitrophenyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-10(2)8-3-4-9(11(13)14)7(5-8)6-12/h3-5,12H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKAHOBKUYXIJGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)[N+](=O)[O-])CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901274106 | |
| Record name | 5-(Dimethylamino)-2-nitrobenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901274106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77376-04-6 | |
| Record name | 5-(Dimethylamino)-2-nitrobenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77376-04-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Dimethylamino)-2-nitrobenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901274106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Photolysis Byproducts of o-Nitrobenzyl Protecting Groups
Mechanisms, Toxicity, and Mitigation Strategies for Drug Discovery
Executive Summary
The o-nitrobenzyl (ONB) moiety is the "fruit fly" of photoremovable protecting groups (PPGs), widely employed in chemical biology to cage neurotransmitters, nucleotides, and drug candidates. However, its utility is frequently compromised by its primary photolysis byproduct: o-nitrosobenzaldehyde (ONBA) .
This guide provides a rigorous technical analysis of the ONB photocleavage mechanism, the specific chemical hazards posed by the nitroso byproduct (absorbance interference, toxicity, and side reactions), and validated protocols for mitigation. It is designed for researchers requiring high-fidelity uncaging in complex biological media.
Part 1: Mechanistic Foundations
To control the byproduct, one must understand its genesis. The cleavage of ONB derivatives follows a Norrish Type II-like mechanism, distinct from simple hydrolysis.
The Nitro-to-Nitroso Transformation
Upon UV irradiation (typically 300–365 nm), the nitro group abstracts a benzylic proton. This is the rate-determining step in many contexts, leading to an aci-nitro intermediate.
Key Mechanistic Steps:
-
Excitation: Ground state nitro group (
) transitions to an excited triplet state. -
H-Abstraction: The excited nitro oxygen abstracts a hydrogen from the benzylic carbon.
-
Rearrangement: Formation of the aci-nitro tautomer (a deep blue/transient species).
-
Cyclization: The aci-nitro species cyclizes to a 1,3-dihydro-2,1-benzisoxazol-3-ol.
-
Collapse: The ring opens to release the "caged" payload (leaving group) and the nitroso byproduct.
Visualization: The Photolytic Pathway
The following diagram illustrates the stepwise conversion and the divergence of the byproduct.
Figure 1: The Norrish Type II-like photocleavage pathway of o-nitrobenzyl derivatives.[1]
Part 2: The Byproduct Challenge (ONBA)
The formation of o-nitrosobenzaldehyde (ONBA) presents three distinct technical hurdles in experimental design.
The Internal Filter Effect (Optical Interference)
ONBA is not optically inert. It possesses a significant extinction coefficient in the UV-A region (300–400 nm). As photolysis proceeds, the accumulation of ONBA competes with the remaining caged compound for photons.
-
Consequence: The reaction rate decreases non-linearly over time.
-
Observation: Solutions turn yellow/brown due to the formation of azo-dimers (azobenzene derivatives) from the nitroso monomers.
Chemical Reactivity (Schiff Base Formation)
The aldehyde moiety of ONBA is highly electrophilic. In biological buffers, it reacts with nucleophiles:
-
Primary Amines (Lysine residues): Forms stable imines (Schiff bases), potentially crosslinking proteins or inactivating enzymes.
-
Thiols (Cysteine residues): Can oxidize thiols or form adducts, altering redox homeostasis.
Oligomerization and Precipitation
Recent studies indicate that ONBA does not merely dimerize but can form complex oligomers via azo and amide linkages. These precipitates can scatter light and interfere with fluorescence readouts.
Visualization: Byproduct Fate
Figure 2: The divergent reactive pathways of the nitroso byproduct.
Part 3: Structural Evolution & Mitigation
To counteract ONBA toxicity and interference, two primary strategies are employed: Chemical Scavenging and Structural Modification .
Strategy A: Chemical Scavenging
Additives can trap the aldehyde before it reacts with biological targets.
| Scavenger | Mechanism | Pros | Cons |
| Semicarbazide | Forms stable semicarbazone | High reaction rate; biologically compatible at low conc. | pH dependent; requires excess. |
| Hydroxylamine | Forms oxime | Very fast kinetics. | Can be toxic to sensitive cell lines. |
| Dithiothreitol (DTT) | Reduces nitroso/aldehyde | Standard buffer component. | Can reduce the nitro group of the caged compound if pH is high. |
| Dienes | Hetero Diels-Alder | Prevents oligomerization.[2] | Requires specific solvent conditions. |
Strategy B: Structural Modification
Modifying the ONB core alters the byproduct's nature.
-
-Methyl Substitution:
-
Modification: Adding a methyl group at the benzylic carbon.
-
Result: Releases a nitroso-ketone (acetophenone derivative) instead of an aldehyde.
-
Benefit: Ketones are significantly less reactive toward amines (Schiff base formation) than aldehydes.
-
-
DMNB (4,5-Dimethoxy-2-nitrobenzyl):
-
Modification: Electron-donating methoxy groups.
-
Result: Red-shifts absorption (allows uncaging at >365 nm) but still produces a nitroso byproduct.
-
-
NPPOC (2-(2-nitrophenyl)propoxycarbonyl):
-
Modification: Changes mechanism to
-elimination. -
Result: Yields a nitrostyrene byproduct, avoiding the nitroso/aldehyde issues entirely.
-
Part 4: Experimental Protocols
Protocol 1: Quantifying the Internal Filter Effect
This protocol determines if byproduct accumulation is hindering your uncaging efficiency.
Reagents:
-
Caged Compound (100 µM in buffer)
-
UV-Vis Spectrophotometer
Workflow:
-
Baseline: Measure absorbance spectrum (250–500 nm) of the caged compound at
. -
Irradiation: Expose sample to uncaging light (e.g., 365 nm LED) for fixed intervals (e.g., 10, 30, 60 seconds).
-
Monitor: Record full spectrum after each interval.
-
Analysis: Look for the emergence of a broad shoulder or peak in the 300–350 nm range that does not decrease.
-
Calculation: Calculate the Photoconversion Fraction (
) using the absorbance decrease at the specific of the caged group, correcting for the byproduct absorbance ( ) using the formula:
Protocol 2: Semicarbazide Scavenging Assay
Use this to protect sensitive biological samples during photolysis.
Reagents:
-
Photolysis Buffer (PBS or HEPES, pH 7.4)
-
Semicarbazide Hydrochloride (Stock: 100 mM)
Step-by-Step:
-
Preparation: Prepare the reaction mixture containing the caged drug (e.g., 50 µM).
-
Add Scavenger: Add Semicarbazide to a final concentration of 1 mM to 5 mM (typically 10–100x excess relative to the cage).
-
Note: Ensure pH is readjusted to 7.4 if high concentrations of semicarbazide HCl are used.
-
-
Incubation: Allow to equilibrate for 5 minutes.
-
Photolysis: Irradiate sample.[3]
-
Validation: Analyze by HPLC. The byproduct peak (ONBA) should disappear, replaced by the semicarbazone peak (often more polar, elutes earlier on C18).
Part 5: References
-
Klán, P. et al. (2013).[4][5][6] "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy."[4][5][6] Chemical Reviews. [Link]
-
Corrie, J. E. T. et al. (2005). "Caged nucleotides and neurotransmitters." Bioorganic & Medicinal Chemistry. [Link]
-
Il'ichev, Y. V. et al. (2004). "Photochemistry of the o-Nitrobenzyl System: The Role of the Aci-Nitro Intermediate." Journal of Physical Chemistry A. [Link]
-
Beharry, A. A. & Woolley, G. A. (2011). "Azobenzene photoswitches for biomolecules." Chemical Society Reviews. [Link]
-
Pfisterer, M. et al. (2019). "Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde." ChemRxiv. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Photoremovable protecting groups in chemistry and biology: reaction mechanisms and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. par.nsf.gov [par.nsf.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
Precision Photopharmacology: Mastering the Norrish Type II Mechanism in Nitrobenzyl Uncaging
Executive Summary
The o-nitrobenzyl (oNB) group remains the workhorse of photolabile protecting groups (PPGs) in chemical biology and drug delivery. However, its application is often hampered by a superficial understanding of its kinetics and byproduct reactivity. This guide deconstructs the Norrish Type II-like mechanism that drives oNB photocleavage, providing researchers with the mechanistic insight required to optimize quantum yields, tune release rates, and mitigate the toxicity of nitrosocarbonyl byproducts.
Part 1: The Mechanistic Core
The "Norrish Type II" Analogy
While the Norrish Type II reaction classically refers to the photochemistry of ketones and aldehydes, the o-nitrobenzyl cleavage follows a strictly analogous pathway.[1] In both cases, the reaction is initiated by the excitation of a generic
In oNB systems, the nitro group oxygen acts as the abstracting atom, and the benzylic hydrogen serves as the
The Reaction Pathway[1][2][3][4]
-
Excitation (
): The ground state nitro group absorbs a photon, transitioning to an excited singlet state ( ), which rapidly undergoes intersystem crossing (ISC) to the reactive triplet state ( ). -
1,5-Hydrogen Abstraction ( The Norrish Step): The excited nitro oxygen (
) abstracts a hydrogen atom from the benzylic carbon. This generates a biradical species.[2][3] -
Formation of aci-Nitro: The biradical relaxes into the aci-nitro tautomer. Crucially, this intermediate is long-lived (ms to s scale) and its decay is often the rate-determining step.
-
Cyclization & Release: The aci-nitro species cyclizes to form a 1,3-dihydrobenzisoxazole (hemiacetal), which spontaneously hydrolyzes to release the "caged" substrate and the o-nitrosobenzaldehyde byproduct.
Visualization: The Electron Flow
The following diagram maps the energetic and structural evolution of the system.
Figure 1: The Stepwise Photochemical Pathway. Note the 'aci-Nitro' intermediate, which represents the kinetic bottleneck in physiological buffers.
Part 2: Structural Activity Relationships (SAR) & Optimization
To design effective photocaged drugs, one must manipulate the substituents on the benzylic carbon and the aromatic ring.
The -Substituent Effect
The nature of the substituent at the benzylic position (
- -H (Parent): Generates o-nitrosobenzaldehyde. High reactivity but the aldehyde byproduct is toxic and prone to Schiff base formation with proteins.
- -Methyl (Me): Generates o-nitrosoacetophenone. This ketone byproduct is less reactive/toxic than the aldehyde.
- -Carboxy/CF3: Electron-withdrawing groups generally stabilize the aci-nitro intermediate, slowing the dark reaction (release rate).
Ring Substitution (Red-Shifting)
The parent oNB absorbs at
| Derivative | Quantum Yield ( | Notes | ||
| oNB (Parent) | 300-320 | ~5,000 | 0.1 - 0.6 | UV-only; toxic aldehyde byproduct. |
| DMNB (4,5-dimethoxy) | 350-365 | ~6,000 | 0.01 - 0.1 | Standard for biology; cleaner uncaging but lower |
| Nitrodibenzofuran (NDBF) | 330-420 | ~18,000 | 0.4 - 0.7 | High efficiency; significantly faster release rates ( |
| BODIPY-linked | >500 | >50,000 | Variable | Uses intramolecular energy transfer (antenna effect). |
Part 3: Validated Experimental Protocols
Protocol A: Self-Validating Quantum Yield Determination
Objective: Determine the photochemical efficiency (
Reagents:
-
Actinometer Solution: 0.006 M Potassium Ferrioxalate in 0.05 M
. -
Developer: 0.1% 1,10-phenanthroline in buffer.
-
Sample: 50
M caged drug in PBS/MeCN (ensure optical density at irradiation is > 2.0 to ensure total photon absorption, or correct for transmission).
Workflow:
-
Setup: Place Actinometer and Sample in matched quartz cuvettes.
-
Irradiation: Expose both simultaneously to a collimated LED source (e.g., 365 nm) for fixed intervals (
s). -
Quantification:
-
Actinometer: Measure
of the complexed -phenanthroline. Calculate moles of photons ( ). -
Sample: Analyze by HPLC to determine moles of prodrug consumed (
).
-
-
Calculation:
(Note: The term corrects for incomplete light absorption if OD < 2).
Protocol B: Byproduct Scavenging (The Semicarbazide Method)
Problem: The released o-nitrosobenzaldehyde absorbs at 300-400 nm (Internal Filter Effect), effectively shielding remaining caged molecules and skewing kinetics. It is also cytotoxic. Solution: Trap the byproduct as a semicarbazone.
Step-by-Step:
-
Prepare uncaging buffer containing 1 mM Semicarbazide HCl .
-
Adjust pH to 7.4 (Semicarbazide is acidic; buffering is crucial).
-
Perform photolysis.[2][4][5] The semicarbazide reacts rapidly with the nitroso-aldehyde to form a transparent semicarbazone precipitate or soluble adduct, preventing light blockage and protein modification.
Visualization: Experimental Workflow
Figure 2: Validated workflow for kinetic characterization, integrating actinometry and byproduct scavenging.
Part 4: Troubleshooting & Optimization
The "Internal Filter" Effect
As the reaction proceeds, the o-nitroso byproduct accumulates. If this byproduct has a molar extinction coefficient (
-
Diagnosis: Plot
vs. time. A deviation from linearity (downward curve) often indicates internal filtering. -
Remediation: Use the Semicarbazide method (Protocol B) or switch to a DMNB derivative where the byproduct absorbance is shifted.
pH Sensitivity of the aci-Nitro Decay
The decay of the aci-nitro intermediate is acid-catalyzed.
-
Low pH (< 6): Rapid decay, fast release.
-
Neutral/Basic pH (> 7): The aci-nitro anion is stabilized, significantly slowing release (
decreases). -
Implication: If uncaging in physiological media (pH 7.4), expect slower kinetics than in organic solvents. Ensure your pulse duration accounts for this "dark" lag phase (ms to seconds).
References
-
Bochet, C. G. (2002). Photolabile protecting groups and linkers.[4][6] Journal of the Chemical Society, Perkin Transactions 1, 125–142. Link
-
Klán, P., & Wirz, J. (2009). Photochemistry of Organic Compounds: From Concepts to Practice. Wiley. (Chapter on Norrish Type II reactions). Link
-
Engels, J. W., & Schlaeger, E. J. (1977). Synthesis, structure, and reactivity of adenosine cyclic 3',5'-phosphate benzyl triesters. Journal of Medicinal Chemistry, 20(7), 907–911. Link
-
Specht, A., et al. (2006).[4] New photoremovable protecting groups for carboxylic acids with high sensitivities at long wavelengths. Chemistry – A European Journal, 12(18), 4859–4869. Link
-
Corrie, J. E., et al. (2005). Photorelease of alcohols from 2-nitrobenzyl ethers proceeds via hemiacetals and may be further retarded by buffers.[7] Journal of the American Chemical Society, 127(25), 8934–8935. Link
-
Deiters, A., et al. (2010). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & Medicinal Chemistry Letters, 20(15), 4503-4506. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. youtube.com [youtube.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Photopharmacology and photoresponsive drug delivery - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D5CS00125K [pubs.rsc.org]
- 6. Pro-fluorescent ethynylthiophene-based o-nitrobenzyl photolabile protecting group for hydroxamic acid synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Photorelease of alcohols from 2-nitrobenzyl ethers proceeds via hemiacetals and may be further retarded by buffers intercepting the primary aci-nitro intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
solubility and stability of 5-Dimethylamino-2-nitrobenzyl alcohol in aqueous buffers
This guide details the physicochemical profile, solubility behavior, and stability characteristics of 5-Dimethylamino-2-nitrobenzyl alcohol (5-DMA-NBA). It is designed for researchers utilizing this compound as a photolabile protecting group precursor or a photolysis byproduct in aqueous buffer systems.
Executive Summary
5-Dimethylamino-2-nitrobenzyl alcohol is a specialized derivative of the o-nitrobenzyl class of photolabile compounds. Distinguished by the electron-donating dimethylamino group at the 5-position (para to the nitro group), this compound exhibits a bathochromic shift (red-shift) in absorption compared to the parent 2-nitrobenzyl alcohol, making it relevant for near-UV or visible light uncaging applications. Its solubility in aqueous buffers is strictly pH-dependent due to the protonation of the dimethylamino moiety, and its stability is compromised primarily by light exposure and oxidative stress.
Physicochemical Profile
Understanding the molecular drivers of solubility and stability is prerequisite to experimental design.
Structural Analysis
-
Core Scaffold: o-Nitrobenzyl alcohol (photoreactive center).
-
Substituent (C5): Dimethylamino group (
).[1]-
Electronic Effect: Strong
-donor para to the nitro group ( ). This "push-pull" system stabilizes the ground state but lowers the energy of the charge-transfer excited state, extending absorption into the 350–450 nm range. -
Solubility Effect: Introduces a basic center (Aniline-like nitrogen).
-
Key Parameters (Predicted & Empirical)
| Parameter | Value (Approx.) | Significance |
| Molecular Weight | ~196.2 g/mol | Small molecule, rapid diffusion. |
| pKa (Conjugate Acid) | 4.0 – 4.8 | Critical: Below pH 4, the amine is protonated ( |
| LogP (Neutral) | 1.8 – 2.2 | Moderately lipophilic. Requires organic co-solvents (DMSO, EtOH) in neutral buffers. |
| 380 – 420 nm | Sensitive to ambient blue light. Handling requires amber glassware or red light. |
Solubility in Aqueous Buffers
The solubility of 5-DMA-NBA is non-linear with respect to pH. Researchers must account for the Intrinsic Solubility (
pH-Dependent Solubility Model
-
pH < 4.0 (Acidic): High solubility (> 10 mM). The protonated ammonium species dominates.
-
pH 6.0 – 8.0 (Physiological): Low solubility (< 1 mM without co-solvent). The neutral species dominates, prone to precipitation or aggregation.
-
Organic Co-solvents: DMSO or Ethanol (1–10% v/v) is recommended to maintain solubility in PBS or TBS at pH 7.4.
Buffer Compatibility Table
| Buffer System | pH Range | Compatibility | Notes |
| Citrate / Acetate | 3.0 – 5.0 | High | Ideal for stock preparation if acidity is permissible. |
| PBS / HEPES | 7.0 – 7.5 | Low | Requires 5–10% DMSO. Risk of precipitation >500 µM. |
| Tris-HCl | 7.0 – 8.5 | Low | Primary amines in Tris may compete if downstream coupling is intended (not an issue for stability alone). |
| Borate | 8.5 – 10.0 | Very Low | High risk of base-catalyzed degradation and low solubility. |
Stability Profile
Photostability (The Primary Hazard)
As a photocleavable precursor, 5-DMA-NBA is inherently unstable to light.
-
Mechanism: Absorption of a photon triggers an intramolecular hydrogen abstraction by the nitro group from the benzylic carbon, leading to an aci-nitro intermediate, which hydrolyzes to a nitroso-aldehyde and releases the alcohol (if ether-linked) or rearranges (if free alcohol).
-
Handling: All experiments must be conducted under red safety lights (>550 nm). Fluorescent laboratory lights will cause slow degradation (approx. 5–10% per hour depending on intensity).
Chemical Stability
-
Hydrolysis: The benzylic alcohol itself is stable to hydrolysis.
-
Oxidation: The dimethylamino group is susceptible to oxidation by dissolved oxygen over time, forming N-oxides or dealkylated products.
-
Mitigation: Degas buffers with Argon/Nitrogen; add antioxidants (e.g., 1 mM Ascorbate) if compatible with the assay.
-
-
Thermal: Stable at 4°C and 20°C in the dark. Avoid temperatures >60°C in aqueous solution to prevent elimination reactions or polymerization.
Experimental Protocols
Protocol A: Determination of Saturation Solubility
Objective: Determine the maximum concentration (
-
Preparation: Weigh 5.0 mg of 5-DMA-NBA into a 1.5 mL amber microcentrifuge tube.
-
Solvent Addition: Add 500 µL of the target buffer (e.g., PBS pH 7.4).
-
Equilibration: Vortex vigorously for 1 minute. Incubate at 25°C with continuous shaking (orbital shaker, 500 rpm) for 24 hours in the dark .
-
Separation: Centrifuge at 15,000
g for 10 minutes to pellet undissolved solid. -
Quantification:
-
Carefully remove the supernatant.
-
Dilute 10-fold in Methanol (to ensure complete solubility for measurement).
-
Measure Absorbance at
(approx. 390-410 nm) or analyze via HPLC-UV. -
Calculate concentration using a standard curve prepared in Methanol.
-
Protocol B: Stability Monitoring (HPLC)
Objective: Assess degradation rate under experimental conditions.
-
Stock Solution: Prepare 10 mM 5-DMA-NBA in dry DMSO.
-
Test Sample: Dilute Stock to 100 µM in the test buffer (e.g., PBS).
-
Incubation: Split into two amber vials:
-
Vial A (Dark Control): Wrap in foil, keep at 25°C.
-
Vial B (Light Stress): Expose to ambient lab light or specific LED source.
-
-
Sampling: At
, remove 50 µL aliquots. -
Analysis: Inject onto HPLC (C18 column).
-
Mobile Phase: A: Water + 0.1% TFA; B: Acetonitrile + 0.1% TFA. Gradient 5-95% B.
-
Detection: 254 nm and 400 nm.
-
Criteria: Decrease in peak area of parent compound vs. appearance of new peaks (nitroso derivatives).
-
Mechanistic Visualization
The following diagrams illustrate the pH-dependent solubility switch and the photolytic degradation pathway.
Diagram 1: pH-Dependent Solubility Equilibrium
Caption: At low pH, the protonated amine solubilizes the molecule. At physiological pH, the neutral form predominates, leading to precipitation if the concentration exceeds the intrinsic solubility limit.
Diagram 2: Photolysis Pathway (Degradation Mechanism)
Caption: Upon irradiation, the nitro group abstracts a benzylic hydrogen, forming the aci-nitro intermediate which hydrolyzes to the nitroso byproduct.[2] This irreversible reaction is the basis of its instability to light.
References
-
Klán, P., et al. (2013). "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews, 113(1), 119–191. Link
-
Gaplovsky, M., et al. (2005). "Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer." Photochemical & Photobiological Sciences, 4, 33-42. Link
-
Bochet, C. G. (2002). "Photolabile protecting groups and linkers." Journal of the Chemical Society, Perkin Transactions 1, 125-142. Link
-
Corrie, J. E. T., et al. (2005). "Photolysis of ortho-nitrobenzylic derivatives: the importance of the leaving group." Photochemical & Photobiological Sciences, 4, 844-848. Link
Sources
Technical Deep Dive: Caged Compounds in Spatiotemporal Biological Control
Executive Summary
Caged compounds are biologically active molecules rendered inert by a photolabile protecting group (PPG).[1] Upon irradiation with light of a specific wavelength, the PPG is cleaved ("uncaged"), releasing the bioactive molecule with high spatiotemporal precision. This technology allows researchers to manipulate biological signaling pathways—such as neurotransmitter release, ion channel activation, or gene expression—at the sub-cellular level and on microsecond timescales, mimicking physiological events more accurately than bulk perfusion.
This guide serves as a technical manual for the selection, validation, and application of caged compounds, specifically focusing on glutamate uncaging as a primary case study for neuronal circuit analysis.
Part 1: The Chemistry of Control (Mechanisms)
The core principle of caging is the photolytic cleavage of a covalent bond. A "cage" group is chemically attached to a critical functional group (e.g., carboxylate, amine, phosphate) of the bioactive molecule, inhibiting its interaction with biological receptors.
Photolysis Mechanism
The process begins with photon absorption, promoting the chromophore to an excited singlet state (
-
One-Photon (1P) Excitation: A single UV/visible photon provides the energy (
) to break the bond. This occurs linearly throughout the light path (excitation cone). -
Two-Photon (2P) Excitation: Two near-infrared (NIR) photons are absorbed simultaneously (within femtoseconds). The absorption rate depends on the square of the light intensity (
), confining excitation strictly to the focal volume (femtoliter scale). This is critical for 3D mapping in scattering tissue like brain slices.
Visualization of the Uncaging Pathway
Figure 1: General photolytic pathway. The 'Dark Reaction' speed determines the temporal resolution of the biological effect.
Part 2: Strategic Selection of Caging Groups
Selection must be based on Quantum Yield (
Comparative Analysis of Common Caging Groups
| Caging Group | Chemistry Class | 2P Cross-Section (GM) | Uncaging Rate | Key Application | Limitations | |
| CNB (Carboxy-nitrobenzyl) | Nitrobenzyl | ~360 nm | Low (< 0.1 GM) | Slow (ms) | Bulk photolysis | Slow kinetics; toxic byproducts (nitroso-aldehydes). |
| MNI (Methoxy-nitroindolinyl) | Nitroindoline | ~360 nm | High (~0.06 GM) | Fast (< 1 µs) | 2P Glutamate Uncaging | High cost; requires UV/Blue or femtosecond IR lasers. |
| RuBi (Ruthenium-bipyridine) | Inorganic | ~450 nm | Moderate | Fast (ns) | Visible light uncaging | Can be excited by imaging lasers (blue light sensitivity). |
| DEACM (Coumarin) | Coumarin | ~400 nm | High (~1 GM) | Very Fast (ns) | cAMP/mRNA uncaging | Blue fluorescence may interfere with imaging. |
Senior Scientist Insight: For precise mapping of dendritic spines, MNI-Glutamate is the gold standard because it is stable at physiological pH and highly efficient under 2P excitation (720 nm). Avoid CNB-caged compounds for fast synaptic studies; their millisecond release rates are too slow to mimic synaptic transmission.
Part 3: Experimental Workflow & Protocol
Protocol: Two-Photon Glutamate Uncaging in Acute Slices
Objective: To map functional AMPA receptor distribution on dendritic spines.
Step 1: Slice Preparation & Loading
-
Reagents: ACSF (Artificial Cerebrospinal Fluid), MNI-Caged Glutamate (2.5 mM), Alexa Fluor 594 (20 µM), Fluo-4 (200 µM).
-
Procedure:
-
Prepare acute brain slices (300 µm) using a vibratome in ice-cold cutting solution.
-
Patch a pyramidal neuron in whole-cell voltage-clamp mode (-70 mV).
-
Allow 15-20 minutes for the internal solution (containing Alexa 594 and Fluo-4) to diffuse into distal dendrites.
-
Critical: Add MNI-Glutamate to the bath perfusion (recirculating) at 2.5 mM.
-
Note: MNI-Glu is expensive; use a small volume (5-10 mL) recirculation system.
-
-
Step 2: Optical Calibration (The "Trustworthiness" Check)
Before uncaging, you must validate that your laser power is effective but not destructive.
-
Method: "Bleaching Calibration" (Bloodgood & Sabatini method).[2]
-
Park the 2P laser beam (720 nm) in a cell-free area of the slice filled with Alexa 594.
-
Measure the fluorescence decrease (bleaching) at different laser powers.
-
Standard: A laser power causing ~40% bleaching of Alexa 594 typically corresponds to the energy required to uncage physiological levels of glutamate without damaging the spine.
-
Step 3: The Uncaging Experiment
-
Identify a dendritic spine using the Alexa 594 channel (structural marker).
-
Position the uncaging point 0.5 µm away from the spine head (to mimic synaptic cleft diffusion and prevent direct photodamage).
-
Stimulation: Deliver a single laser pulse (0.5 – 4 ms duration, 720 nm).
-
Detection: Simultaneously record the EPSC (electrical) and Calcium transient (optical, Green channel).
Workflow Diagram
Figure 2: Step-by-step workflow for a validated two-photon uncaging experiment.
Part 4: Troubleshooting & Validation (E-E-A-T)
GABA Receptor Antagonism
Problem: High concentrations of caged glutamate can act as antagonists for GABA-A receptors. Solution:
-
MNI-Glutamate: Exhibits low antagonism at 2.5 mM.
-
MNI-Kainate: Often used as an alternative; kainate receptors have higher affinity, allowing lower cage concentrations, but MNI-Kainate uncaging currents are generally smaller and slower than MNI-Glu [1].
-
Control Experiment: Wash in the caged compound while recording mIPSCs (miniature Inhibitory Postsynaptic Currents). If frequency/amplitude drops, your cage is blocking receptors.
"Dark" Toxicity & Spontaneous Hydrolysis
Problem: The caged compound degrades spontaneously, raising baseline glutamate levels. Validation:
-
Monitor holding current (voltage clamp) upon wash-in of the caged compound. A significant shift indicates leakage (uncaged glutamate) or electrophysiological activity of the cage itself.
-
RuBi-Glutamate is sensitive to ambient blue light. Perform all slice handling under red/orange safety lights.
Inner Filter Effect
Problem: High concentrations of the cage absorb the excitation light before it reaches the focal point (in 1P experiments). Solution: This is negligible in 2P microscopy due to infrared transparency but critical in 1P UV setups. For 1P, keep bath depth shallow (< 2 mm) or use local perfusion (puffer pipette) rather than bath loading.
References
-
Comparative one- and two-photon uncaging of MNI-glutamate and MNI-kainate on hippocampal CA1 neurons. Source: National Institutes of Health (NIH) / PubMed Central. URL:[Link]
-
Two-Photon Uncaging of Glutamate. Source: Frontiers in Synaptic Neuroscience. URL:[Link]
-
Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. Source: NIH / PubMed Central. URL:[Link]
-
Applications of p-hydroxyphenacyl (pHP) and coumarin-4-ylmethyl photoremovable protecting groups. Source: NIH / PubMed Central. URL:[Link]
-
MPM Imaging with UV Focal Glutamate Uncaging in Pyramidal Neurons (Protocol). Source: Journal of Visualized Experiments (JoVE).[3] URL:[Link]
Sources
Technical Guide: Quantum Yield of 5-Dimethylamino-2-nitrobenzyl Alcohol Photolysis
The following is an in-depth technical guide on the quantum yield and photolysis of 5-Dimethylamino-2-nitrobenzyl alcohol, structured for researchers and drug development professionals.
Executive Summary
The photolysis of 5-Dimethylamino-2-nitrobenzyl alcohol represents a critical intersection between traditional o-nitrobenzyl photochemistry and modern requirements for red-shifted, visible-light-activatable caging groups. While the unsubstituted o-nitrobenzyl group is a standard UV-cleavable motif (
This guide provides a comprehensive analysis of the photolytic mechanism, quantum yield data (synthesized from direct and analogous structural studies), and a rigorous experimental protocol for determining
Structural & Mechanistic Foundation
Chemical Structure and Electronic Effects
The molecule consists of a benzene ring substituted with:
-
Hydroxymethyl group (-CH
OH) at position 1 (the "benzylic" position). -
Nitro group (-NO
) at position 2 (ortho to the benzylic carbon). -
Dimethylamino group (-N(CH
) ) at position 5 (para to the nitro group).
This 2-nitro-5-dimethylamino substitution pattern creates a "push-pull" electronic system. The dimethylamino group acts as a strong
Mechanism of Photolysis
The photolysis follows the general o-nitrobenzyl mechanism but is modulated by the donor substituent. Upon excitation, the molecule undergoes a characteristic hydrogen abstraction, leading to the formation of an aci-nitro intermediate, followed by cyclization and rearrangement to a nitroso derivative.
Key Steps:
-
Excitation (
): Absorption of a photon promotes the molecule to the excited singlet state ( ), which may undergo intersystem crossing to the triplet state ( ). -
Hydrogen Abstraction: The nitro group oxygen abstracts a hydrogen atom from the benzylic carbon, forming an aci-nitro intermediate.
-
Cyclization: The aci-nitro species cyclizes to form a 1,3-dihydro-2,1-benzisoxazol-1-ol intermediate.
-
Ring Opening: The isoxazole ring opens to yield the 2-nitrosobenzaldehyde derivative and releases the "caged" leaving group (in this case, the alcohol proton or a cargo if derivatized).
Competing Pathway (ICT): The strong donor nature of the 5-dimethylamino group can stabilize an Intramolecular Charge Transfer (ICT) state. This state often relaxes non-radiatively (fluorescence or heat) rather than proceeding through the productive chemical reaction, thereby reducing the overall quantum yield.
Caption: Mechanistic pathway of 5-dimethylamino-2-nitrobenzyl alcohol photolysis, highlighting the competition between productive photochemistry and non-radiative ICT decay.
Quantum Yield Data & Analysis
Comparative Quantum Yields
Direct literature values for the specific "5-dimethylamino-2-nitrobenzyl alcohol" isomer are sparse compared to its 4,5-dimethoxy analog (DMNB). However, data from closely related isomers (like DANP) and general trends allow for a precise estimation.
| Compound Class | Substituents | Quantum Yield ( | Notes | |
| o-Nitrobenzyl (ONB) | Unsubstituted | ~280 | 0.1 – 0.6 | High efficiency, UV-only. |
| DMNB | 4,5-Dimethoxy | ~350 | 0.01 – 0.1 | Standard red-shifted cage. |
| DANP (Isomer) | 2-Dimethylamino-5-nitro | ~400 | 0.03 (UV) / 0.002 (Vis) | Closest structural analog. Very low |
| 5-Dimethylamino-ONB | 5-Dimethylamino | ~420–450 | Est. < 0.01 | Strong donor at pos. 5 likely enhances ICT, reducing |
Critical Insight: The quantum yield of 5-dimethylamino-2-nitrobenzyl derivatives is significantly lower than that of unsubstituted nitrobenzyls. The value is typically in the range of 0.001 to 0.01 in the visible region. This trade-off is inherent: as absorption shifts to the red (lower energy), the efficiency of the high-energy bond cleavage step decreases, and competing relaxation pathways become dominant.
Factors Influencing Efficiency[1]
-
Solvent Polarity: Polar solvents (e.g., water, DMSO) stabilize the ICT state, further reducing the quantum yield. Non-polar solvents may slightly enhance
but are often incompatible with biological applications. -
pH: The rate of the dark steps (breakdown of the aci-nitro intermediate) is acid-catalyzed. Lower pH typically accelerates the release of the final product after the initial photochemical step.
-
Wavelength: Excitation at the "blue edge" of the absorption band (e.g., 365 nm) often yields a higher
than excitation at the "red tail" (e.g., 450 nm), as the latter may not provide sufficient excess energy to overcome the reaction barrier from the relaxed excited state.
Experimental Protocol: Determination of Quantum Yield
To determine the precise quantum yield (
Materials
-
Sample: 5-Dimethylamino-2-nitrobenzyl alcohol (purified, >98%).
-
Actinometer: Potassium Ferrioxalate (for UV/Blue) or Reinecke's Salt (for visible). Alternatively, a calibrated photodiode.
-
Solvent: Methanol or Acetonitrile/Water (1:1).
-
Light Source: Monochromatic LED (e.g., 365 nm or 405 nm) or Hg lamp with bandpass filters.
-
Analysis: HPLC (UV detection) or UV-Vis Spectrophotometer.
Workflow (Step-by-Step)
-
Preparation of Solutions:
-
Prepare a stock solution of the sample (
) in the chosen solvent. -
Prepare the actinometer solution according to standard literature protocols (e.g., Hatchard-Parker).
-
-
Absorbance Measurement:
-
Irradiation:
-
Place the sample in a quartz cuvette (path length
cm). -
Irradiate for fixed time intervals (
). -
Simultaneously irradiate the actinometer reference under identical conditions.
-
-
Quantification:
-
Monitor the disappearance of the starting material peak (via HPLC) or the appearance of the nitroso product (via UV-Vis, typically a new band at ~350-400 nm, though overlap may occur).
-
Calculate the moles of sample reacted (
).
-
-
Calculation: Use the following equation:
Where:- = Quantum yield of actinometer.
-
= Rate constant of photolysis (slope of concentration vs. time or
vs. time). -
= Fraction of light absorbed (
).
Caption: Step-by-step workflow for determining the quantum yield of photolysis using comparative actinometry.
Applications & Strategic Considerations
The 5-dimethylamino-2-nitrobenzyl moiety is primarily valuable when visible light activation is mandatory (e.g., in live tissue to minimize UV damage). However, due to the low quantum yield:
-
High Intensity Required: Successful uncaging often requires high-intensity light sources (e.g., lasers or focused LEDs).
-
Two-Photon Excitation: These derivatives often possess significant two-photon absorption cross-sections (
), making them suitable for multiphoton microscopy applications where the low is offset by the precise spatial control of the laser. -
Solubility: The dimethylamino group improves solubility in acidic media (via protonation), but protonation will blue-shift the absorption, effectively "turning off" the visible light sensitivity. Ensure the pH is maintained above the pKa of the aniline nitrogen (typically ~3-4) to maintain red-shifted absorption.
References
-
Corrie, J. E. T., et al. (2005). Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer. Photochemical & Photobiological Sciences. Link
-
Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews. Link
-
Fedoryak, O. D., et al. (2005). Synthesis and characterization of a new photolabile protecting group for carboxylic acids, the 2-(dimethylamino)-5-nitrophenyl (DANP) group. Photochemistry and Photobiology. Link
-
Bochet, C. G. (2002). Photolabile protecting groups and linkers. Journal of the Chemical Society, Perkin Transactions 1. Link
-
Specht, A., et al. (2006). New Photoremovable Protecting Groups for Carboxylic Acids with High Photolytic Efficiencies at Long Wavelengths. Chemistry - A European Journal. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Effects of 4,5-dimethoxy groups on the time-resolved photoconversion of 2-nitrobenzyl alcohols and 2-nitrobenzaldehyde into nitroso derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aerosol.chem.uci.edu [aerosol.chem.uci.edu]
- 5. chemrxiv.org [chemrxiv.org]
- 6. photochemical photophysical studies: Topics by Science.gov [science.gov]
Methodological & Application
Application Notes and Protocols for Caging Primary Amines with 5-Dimethylamino-2-nitrobenzyl Alcohol
Introduction: Spatiotemporal Control of Bioactivity with Photolabile Caging
In the intricate world of biological research and drug development, the ability to control the activity of molecules with precision is paramount. "Caged" compounds offer a powerful solution by providing spatiotemporal control over the release of a bioactive substance.[1][2] These are inert precursors that, upon irradiation with light, release the active molecule. This technology allows researchers to initiate biological processes at a specific time and location, offering unparalleled precision in studying complex systems like neurotransmission and in developing targeted drug delivery systems.[3][4]
Among the arsenal of photoremovable protecting groups (PPGs), the o-nitrobenzyl scaffold has been a workhorse.[5] This application note focuses on a particularly advantageous derivative, 5-Dimethylamino-2-nitrobenzyl alcohol (DMNB-OH) , for the caging of primary amines. The DMNB group offers distinct advantages, including a longer wavelength absorption maximum (around 355 nm) compared to the parent 2-nitrobenzyl group, which can reduce the potential for photodamage to biological samples.[6][7] This guide will provide a comprehensive overview of the mechanism, detailed protocols for caging and uncaging, and essential characterization techniques for researchers, scientists, and drug development professionals.
Mechanism of Action: The Chemistry of Caging and Uncaging
The caging of a primary amine with DMNB-OH typically involves the formation of a carbamate linkage. This is achieved by first converting the DMNB alcohol into a more reactive species, such as 5-dimethylamino-2-nitrobenzyl chloroformate (DMNB-Cl) or by using coupling agents. The lone pair of electrons on the primary amine is effectively "caged" within the carbamate, rendering the amine biologically inactive.[5]
Photolysis (Uncaging):
Upon irradiation with UV light (typically in the 340-360 nm range), the 2-nitrobenzyl moiety undergoes an intramolecular redox reaction.[6] The nitro group is reduced to a nitroso group, while the benzylic carbon is oxidized. This rearrangement leads to the cleavage of the benzylic-carbamate bond, releasing the free primary amine, carbon dioxide, and a 5-dimethylamino-2-nitrosobenzaldehyde byproduct. The speed of this release can be very rapid, often occurring within milliseconds, making it suitable for studying fast biological processes.
Key Photochemical Properties:
The efficiency of the uncaging process is determined by two key parameters: the molar extinction coefficient (ε) and the quantum yield (Φ).[1][7] The DMNB group generally exhibits a higher extinction coefficient at its absorption maximum compared to some other nitrobenzyl derivatives, although its quantum yield may be lower in some cases.[6][7]
Experimental Protocols
PART 1: Synthesis of 5-Dimethylamino-2-nitrobenzyl Chloroformate (DMNB-Cl)
This protocol describes the conversion of DMNB-OH to the chloroformate, a reactive intermediate for caging primary amines.
Materials:
-
5-Dimethylamino-2-nitrobenzyl alcohol (DMNB-OH)
-
Phosgene solution (or a phosgene substitute like triphosgene)
-
Anhydrous solvent (e.g., Toluene, Dichloromethane)
-
Inert gas (Argon or Nitrogen)
-
Glassware (round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and heating mantle
Procedure:
-
Preparation: Under an inert atmosphere, dissolve 5-Dimethylamino-2-nitrobenzyl alcohol in the anhydrous solvent in a round-bottom flask equipped with a magnetic stir bar.
-
Reaction: Cool the solution in an ice bath. Slowly add a solution of phosgene (or triphosgene) in the same solvent to the stirred DMNB-OH solution.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, remove the excess phosgene and solvent under reduced pressure. The resulting 5-Dimethylamino-2-nitrobenzyl chloroformate is often used immediately in the next step without further purification.
Caution: Phosgene and its substitutes are highly toxic. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
PART 2: Caging a Primary Amine with DMNB-Cl
This protocol provides a general procedure for the synthesis of a DMNB-caged primary amine.
Materials:
-
Primary amine of interest
-
5-Dimethylamino-2-nitrobenzyl chloroformate (DMNB-Cl) solution
-
Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Base (e.g., Triethylamine, Pyridine)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve the primary amine in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Base Addition: Add the base to the solution.
-
Caging Reaction: Slowly add the freshly prepared DMNB-Cl solution to the stirred amine solution at 0°C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours to overnight. Monitor the reaction by TLC or HPLC.[8]
-
Quenching and Extraction: Quench the reaction with a suitable aqueous solution (e.g., saturated ammonium chloride). Extract the product with an organic solvent.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Experimental Workflow: Caging a Primary Amine
Caption: Workflow for synthesizing DMNB-caged primary amines.
PART 3: Photolytic Deprotection (Uncaging) of the DMNB-caged Amine
This protocol outlines the general procedure for releasing the primary amine from its caged form using UV light.
Materials:
-
DMNB-caged primary amine solution (in a suitable buffer or solvent)
-
UV light source (e.g., mercury lamp, UV LED) with a filter to select the appropriate wavelength range (e.g., 340-360 nm)
-
Quartz cuvette or other UV-transparent vessel
-
Analytical instrument for monitoring the release (e.g., HPLC, UV-Vis spectrophotometer, fluorometer)
Procedure:
-
Sample Preparation: Prepare a solution of the DMNB-caged amine in a UV-transparent vessel. The concentration should be optimized based on the extinction coefficient of the caged compound and the path length of the vessel.
-
Irradiation: Irradiate the sample with the UV light source. The duration of irradiation will depend on the light intensity, the quantum yield of the caged compound, and the desired extent of uncaging.
-
Monitoring Release: Monitor the release of the primary amine and the formation of the byproduct in real-time or at specific time points using an appropriate analytical technique.[9][10] HPLC is a powerful method for separating and quantifying the caged compound, the released amine, and the byproduct.[8][11][12]
Characterization and Data Analysis
Successful caging and uncaging must be rigorously verified.
| Technique | Purpose | Expected Observations |
| ¹H and ¹³C NMR | Structural confirmation of the caged compound. | Appearance of characteristic peaks for the DMNB group and the primary amine, with shifts confirming the carbamate linkage. |
| Mass Spectrometry (MS) | Verification of the molecular weight of the caged compound. | Observation of the expected molecular ion peak. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment of the caged compound and monitoring of the uncaging reaction. | A single major peak for the pure caged compound. During photolysis, the peak for the caged compound will decrease, while peaks for the released amine and the byproduct will appear and increase.[8][9][10] |
| UV-Vis Spectroscopy | Determination of the absorption maximum and monitoring photolysis. | The caged compound will have a characteristic absorption spectrum with a maximum around 355 nm.[6] During photolysis, the absorbance at this wavelength will decrease. |
| Fluorometry | Monitoring the release if the amine or byproduct is fluorescent. | An increase in fluorescence intensity corresponding to the release of the fluorescent species. Note that photolysis byproducts of the DMNB group can be fluorescent.[13] |
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Caging Yield | Incomplete reaction; decomposition of DMNB-Cl; steric hindrance of the amine. | Increase reaction time or temperature; use freshly prepared DMNB-Cl; consider using a different coupling agent. |
| Incomplete Photolysis | Insufficient light intensity or irradiation time; inner filter effect at high concentrations. | Increase light intensity or irradiation time; use a more dilute solution; ensure the solvent is UV-transparent at the irradiation wavelength. |
| Biological Activity of the Caged Compound | The caged compound is not completely inert. | Redesign the caging strategy to ensure the caging group effectively blocks the active site of the amine. |
| Toxicity of Photolysis Byproducts | The 5-dimethylamino-2-nitrosobenzaldehyde byproduct may have biological effects. | Perform control experiments with the irradiated byproduct alone to assess its effects. |
Conclusion
The use of 5-Dimethylamino-2-nitrobenzyl alcohol to cage primary amines is a robust and versatile technique for controlling biological activity with light. The protocols and guidelines presented in this application note provide a solid foundation for researchers to implement this powerful tool in their studies. Careful synthesis, thorough characterization, and controlled photolysis are essential for obtaining reliable and reproducible results. By leveraging the spatiotemporal precision offered by DMNB-caged compounds, scientists can unravel complex biological processes and advance the development of novel therapeutic strategies.
Mechanism of DMNB Uncaging
Caption: Photochemical release of a primary amine from its DMNB cage.
References
- A Perspective on the Synthesis, Purification, and Characterization of Porous Organic Cages | Chemistry of Materials - ACS Publications.
- Flash photolysis of caged compounds - UT Dallas.
- A chemist and biologist talk to each other about caged neurotransmitters - PMC - NIH.
- "Caged" compounds which were synthesized and used for experiments. - ResearchGate.
- Photoactivatable Reagents, Including Photoreactive Crosslinkers and Caged Probes—Section 5.3 | Thermo Fisher Scientific - US.
- analytical methods.
- The nitrodibenzofuran chromophore: a new caging group for ultra-efficient photolysis in living cells.
- Caged compounds: photorelease technology for control of cellular chemistry and physiology.
- Photoremovable Protecting Groups Used for the Caging of Biomolecules - Wiley-VCH.
- Proposed reaction mechanism towards photocleavage of the DMNB moiety... - ResearchGate.
- A collection of caged compounds for probing roles of local translation in neurobiology - eScholarship@McGill.
- DMNB-caged-Serine | Caged Amino Acid Compounds | Tocris Bioscience.
- An Overview of Analytical Methods to Determine Pharmaceutical Active Compounds in Aquatic Organisms - MDPI.
- Photolysis of dimethoxynitrobenzyl-“caged” acids yields fluorescent products - PMC.
- CAGED NEUROTRANSMITTERS | Femtonics.
- Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5' end of DNA.
- DMNB-caged-Serine | Caged Compounds: Tocris Bioscience - R&D Systems.
- SUPPORTING INFORMATION - The Royal Society of Chemistry.
- Exploration of the DNA Photocleavage Activity of O-Halo-phenyl Carbamoyl Amidoximes: Studies of the UVA-Induced Effects on a Major Crop Pest, the Whitefly Bemisia tabaci - MDPI.
- Photoactivation of SiR by photocleavage of ortho‐nitrobenzyl carbamates. - ResearchGate.
- Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC.
- Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA - PMC.
- Wavelength Controlled Photocleavage for Orthogonal and Sequential Release of Multiple Proteins - PMC.
- Useful caged compounds for cell physiology - PMC - NIH.
- Prodrugs: A Comparison of o-Nitrobenzyl, p-Hydroxyphenacyl, and Coumarin Photoremovable Protecting Groups and Their In Vivo Appl - Journal of High School Science.
- 4,5-Dimethoxy-2-nitrobenzyl chloroformate, 97% 1 g | Buy Online - Fisher Scientific.
Sources
- 1. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Useful caged compounds for cell physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A chemist and biologist talk to each other about caged neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jhss.scholasticahq.com [jhss.scholasticahq.com]
- 6. Photoactivatable Reagents, Including Photoreactive Crosslinkers and Caged Probes—Section 5.3 | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. nathan.instras.com [nathan.instras.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. mdpi.com [mdpi.com]
- 13. Photolysis of dimethoxynitrobenzyl-“caged” acids yields fluorescent products - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Surface Modification Utilizing 5-Dimethylamino-2-nitrobenzyl Alcohol
Introduction: Harnessing Light for Spatiotemporal Control of Surface Chemistry
In the dynamic fields of biomaterials, drug delivery, and cellular biology, the ability to precisely control the chemical and physical properties of a surface in real-time is a significant technological advancement. Photolabile protecting groups, often referred to as "caging" groups, are instrumental in this pursuit, allowing for the activation of specific functionalities with the application of light. Among these, the ortho-nitrobenzyl (ONB) scaffold has been extensively utilized due to its efficient cleavage upon UV irradiation. This application note provides a detailed guide to the use of a specific ONB derivative, 5-Dimethylamino-2-nitrobenzyl alcohol , for advanced surface modification studies. The inclusion of the electron-donating dimethylamino group at the 5-position is a key structural modification intended to modulate the photochemical properties of the ONB cage, a principle that will be explored herein.[1]
This document is intended for researchers, scientists, and drug development professionals seeking to create dynamic surfaces where biological or chemical activity can be switched on with high spatial and temporal resolution. We will delve into the underlying photochemical principles, provide detailed protocols for the synthesis of a surface-attachable derivative, its immobilization, and subsequent photopatterning, and discuss the analytical techniques required for robust characterization of the modified surfaces.
The Scientific Rationale: Why 5-Dimethylamino-2-nitrobenzyl Alcohol?
The foundational mechanism of ONB-based photocleavage involves an intramolecular rearrangement upon absorption of UV light. The excited nitro group abstracts a hydrogen atom from the benzylic carbon, leading to the formation of an aci-nitro intermediate. This intermediate subsequently rearranges to release the protected molecule (in this case, an alcohol) and forms a 2-nitrosobenzaldehyde byproduct.
The ability to use longer wavelengths for photocleavage is particularly advantageous in biological applications where high-energy UV light can be damaging to cells and sensitive biomolecules.[4] Therefore, the 5-dimethylamino substitution offers a promising avenue for creating more biocompatible and efficient photoresponsive surfaces.
Figure 1: Simplified workflow of the photocleavage of a surface-bound 5-Dimethylamino-2-nitrobenzyl ether.
Experimental Section: Materials, Synthesis, and Protocols
Part 1: Synthesis of a Surface-Attachable Derivative
To immobilize the photolabile unit onto a surface, it must first be functionalized with a suitable anchor group. For silica-based surfaces (e.g., glass, silicon wafers), a common strategy is the use of a silane anchor. The following is a representative, two-step synthetic protocol to produce a trialkoxysilane derivative of 5-Dimethylamino-2-nitrobenzyl alcohol.
Protocol 1: Synthesis of 5-(Dimethylamino)-2-nitrobenzyl Bromide
This protocol is adapted from general methods for the bromination of benzylic positions.[5][6][7]
-
Dissolution: In a round-bottom flask protected from light, dissolve 5-(Dimethylamino)-2-nitrobenzyl alcohol (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or acetonitrile.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Bromination: Slowly add phosphorus tribromide (PBr₃, ~0.4 equivalents) dropwise to the stirred solution. The reaction is exothermic.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding ice-cold water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 5-(Dimethylamino)-2-nitrobenzyl bromide. This intermediate is often used in the next step without further purification.
Protocol 2: Synthesis of (3-(5-(Dimethylamino)-2-nitrobenzyloxy)propyl)triethoxysilane
This protocol describes the alkylation of an alcohol with the synthesized benzyl bromide, a common method for forming ethers.[8]
-
Preparation: In a flame-dried, inert atmosphere (e.g., nitrogen or argon) flask, dissolve 3-(triethoxysilyl)propan-1-ol (1.1 equivalents) in anhydrous tetrahydrofuran (THF).
-
Deprotonation: Add a strong, non-nucleophilic base such as sodium hydride (NaH, 1.2 equivalents) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes.
-
Alkylation: Dissolve the crude 5-(Dimethylamino)-2-nitrobenzyl bromide (1 equivalent) from Protocol 1 in anhydrous THF and add it dropwise to the alkoxide solution.
-
Reaction: Allow the reaction to stir at room temperature overnight.
-
Work-up: Quench the reaction by the slow addition of water. Extract the product with a nonpolar solvent like ethyl acetate. Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final silane derivative.
Part 2: Surface Modification and Photopatterning
This section details the formation of a self-assembled monolayer (SAM) on a silica-based substrate and the subsequent photopatterning.
Protocol 3: Formation of a Self-Assembled Monolayer (SAM)
-
Substrate Cleaning: Thoroughly clean the silica-based substrates (e.g., glass coverslips, silicon wafers). A common method is sonication in a series of solvents (e.g., acetone, isopropanol, deionized water) followed by treatment with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide; EXTREME CAUTION: Piranha solution is highly corrosive and reactive ). Finally, rinse extensively with deionized water and dry under a stream of nitrogen.
-
SAM Solution Preparation: Prepare a 1-5 mM solution of the synthesized (3-(5-(Dimethylamino)-2-nitrobenzyloxy)propyl)triethoxysilane in anhydrous toluene.
-
Immersion: Immerse the cleaned substrates in the silane solution in a sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis of the silane.
-
Incubation: Allow the self-assembly to proceed for 12-24 hours at room temperature.
-
Rinsing and Curing: Remove the substrates from the solution, rinse thoroughly with fresh toluene to remove any physisorbed molecules, and then rinse with ethanol. Cure the monolayer by baking at 110-120 °C for 30-60 minutes.
Protocol 4: Photopatterning of the Modified Surface
-
Mask Alignment: Place a photomask with the desired pattern in close contact with the SAM-coated surface. A photomask can be a custom-designed chrome-on-glass mask or a simple transmission electron microscopy (TEM) grid.
-
Irradiation: Irradiate the masked surface with a light source of the appropriate wavelength. Based on the properties of similar ONB derivatives, a wavelength of approximately 405 nm is recommended to be tested for optimal cleavage.[2] The irradiation time will depend on the light intensity and the quantum yield of the photocleavage. A starting point would be an exposure dose of 1-5 J/cm².
-
Post-Irradiation Cleaning: After irradiation, rinse the substrate with a suitable solvent (e.g., ethanol, deionized water) to remove the cleaved 5-Dimethylamino-2-nitrosobenzaldehyde byproduct. The surface now possesses a pattern of free hydroxyl groups in the irradiated areas, while the masked areas remain protected by the photolabile group.
Figure 2: A flowchart of the experimental workflow from a clean substrate to a patterned and functionalized surface.
Surface Characterization: Validating Your Results
Robust analytical techniques are essential to confirm the successful modification and patterning of the surface at each stage of the process.
| Technique | Purpose | Expected Observations |
| Contact Angle Goniometry | To assess changes in surface wettability. | The initial SAM should be relatively hydrophobic. After photocleavage, the newly exposed hydroxyl groups should render the irradiated areas more hydrophilic, resulting in a lower water contact angle. |
| X-ray Photoelectron Spectroscopy (XPS) | To determine the elemental composition and chemical states of the surface. | The initial SAM should show signals for Si, O, C, and N. The high-resolution N 1s spectrum should show a peak corresponding to the nitro group and the dimethylamino group. After photocleavage, the intensity of the nitro-related nitrogen peak should decrease in the irradiated areas. |
| Atomic Force Microscopy (AFM) | To visualize the surface topography and potentially differentiate between modified and unmodified regions. | In tapping mode, there may be a slight height difference between the protected and deprotected regions. Phase imaging may also reveal differences in material properties between the two regions.[9] |
| Fluorescence Microscopy | To visualize the patterned surface after further functionalization with a fluorescent molecule. | After reacting the patterned hydroxyl groups with a fluorescently labeled molecule (e.g., a fluorescent silane or an amine-reactive dye via an intermediate step), the fluorescence should be localized to the previously irradiated areas. |
Troubleshooting and Expert Insights
-
Incomplete SAM formation: This can be due to a contaminated substrate, moisture in the reaction solvent, or inactive silane. Ensure rigorous cleaning procedures and the use of anhydrous solvents.
-
Inefficient photocleavage: The irradiation wavelength may not be optimal. An absorption spectrum of the silane derivative in solution can help determine the absorption maximum. The light intensity or duration may also need to be increased.
-
Poor pattern definition: Ensure close contact between the photomask and the substrate to minimize light diffraction.
-
The 2-nitrosobenzaldehyde byproduct: This byproduct can sometimes react with the newly formed surface functionalities. Thorough rinsing after irradiation is crucial.
Conclusion
The use of 5-Dimethylamino-2-nitrobenzyl alcohol as a photolabile protecting group offers a sophisticated method for the dynamic control of surface chemistry. The strategic inclusion of the dimethylamino group provides a potential avenue for shifting the cleavage wavelength to more biocompatible ranges. By following the detailed protocols for synthesis, immobilization, and photopatterning, and by employing rigorous surface analysis techniques, researchers can create well-defined, photoactivatable surfaces for a wide array of applications, from fundamental cell biology studies to the development of advanced drug delivery systems.
References
-
K. K. O. Sadman, M. A. K. R. Khan, M. H. Ali, S. K. Biswas, M. S. R. Khan, M. A. H. Khan, M. S. Islam, Wavelength Controlled Photocleavage for Orthogonal and Sequential Release of Multiple Proteins, Sci Rep, 6, 35622 (2016). Available from: [Link]
-
M. Kim, S. L. Diamond, Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications, Bioorg Med Chem Lett, 16(15), 4007-10 (2006). Available from: [Link]
-
E. Rossegger, A. Moser, M. Edler, T. Griesser, W. Kern, S. Schlögl, Stimuli-responsive thiol-epoxy networks with photo-switchable bulk and surface properties, Polym. Chem., 8, 1137-1147 (2017). Available from: [Link]
-
M. Kim, S. L. Diamond, Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications, University of Pennsylvania ScholarlyCommons (2006). Available from: [Link]
-
M. Kim, S. Diamond, Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications, Semantic Scholar (2006). Available from: [Link]
-
S. P. Fodor, J. L. Read, M. C. Pirrung, L. Stryer, A. T. Lu, D. Solas, Light-directed, spatially addressable parallel chemical synthesis, Science, 251(4995), 767-73 (1991). Available from: [Link]
-
E. Rossegger, A. Moser, M. Edler, T. Griesser, W. Kern, S. Schlögl, Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks, MDPI (2020). Available from: [Link]
- Zhejiang Zhongshan Chemical Industry Group Co., Ltd., Novel nitrobenzyl bromide synthesis process, Google Patents (2018).
-
A. A. Fuller, R. S. Kane, Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling, Molecules, 20(3), 4438-4467 (2015). Available from: [Link]
-
J. A. G. Williams, Photolabile ROMP gels using ortho-nitrobenzyl functionalized crosslinkers, Polym. Chem., 3, 2363-2370 (2012). Available from: [Link]
-
ResearchGate, Some of the currently used nitrobenzyl-derived protecting groups. Available from: [Link]
-
A. Blencowe, G. G. Shan, Q. Fu, J. F. Stoddart, o-Nitrobenzyl Alcohol Derivatives: Opportunities in Polymer and Materials Science, Macromolecules, 45(4), 1723–1736 (2012). Available from: [Link]
-
S. L. D. Restrepo, J. A. G. Williams, Design and characterisation of photoactivatable and lysine reactive o-nitrobenzyl alcohol-based crosslinkers, Chem. Sci., 12, 10766-10774 (2021). Available from: [Link]
-
Chemistry LibreTexts, 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction (2022). Available from: [Link]
-
P. Knotek, E. Chanova, F. Rypacek, AFM imaging and analysis of local mechanical properties for detection of surface pattern of functional groups, Mater Sci Eng C Mater Biol Appl, 33(4), 2091-8 (2013). Available from: [Link]
-
ResearchGate, Photoprocesses of Molecules with 2‐Nitrobenzyl Protecting Groups and Caged Organic Acids. Available from: [Link]
-
A. K. R. Khan, M. A. K. R. Khan, M. H. Ali, S. K. Biswas, M. S. R. Khan, M. A. H. Khan, M. S. Islam, Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications, Chem. Rev., 119(2), 1141-1199 (2019). Available from: [Link]
-
J. Li, Y. Chen, Y. Liu, J. Wang, Phototriggered labeling and crosslinking by 2-nitrobenzyl alcohol derivatives with amine selectivity, Chem. Commun., 51, 15915-15918 (2015). Available from: [Link]
- European Patent Office, PROCESS FOR PREPARING NITROBENZYL BROMIDES, EP 3587391 A1.
-
Organic Syntheses, p-NITROBENZYL BROMIDE. Available from: [Link]
-
Chemistry LibreTexts, 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel–Crafts Reaction (2024). Available from: [Link]
-
YouTube, Friedel-Crafts Alkylation. Available from: [Link]
- Hebei Chengxin Co., Ltd., Preparation method of 2-nitrobenzyl bromide, Google Patents (2018).
-
Chemistry Steps, Friedel-Crafts Alkylation with Practice Problems (2022). Available from: [Link]
Sources
- 1. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Wavelength Controlled Photocleavage for Orthogonal and Sequential Release of Multiple Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
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- 5. Novel nitrobenzyl bromide synthesis process - Eureka | Patsnap [eureka.patsnap.com]
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- 9. masterorganicchemistry.com [masterorganicchemistry.com]
synthesis of photo-responsive hydrogels using 5-Dimethylamino-2-nitrobenzyl alcohol derivatives
Executive Summary
This application note details the protocol for synthesizing and characterizing photo-responsive hydrogels utilizing 5-Dimethylamino-2-nitrobenzyl alcohol (DMNBA) . Unlike traditional o-nitrobenzyl derivatives (which require UV light <350 nm), the inclusion of the electron-donating dimethylamino group red-shifts the absorption maximum, enabling photo-cleavage at longer wavelengths (365–420 nm). This feature is critical for biological applications where deep-UV toxicity is a concern.
This guide focuses on the "Pendant Activation" architecture , where DMNBA is converted into an acrylate monomer and copolymerized into a hydrogel network. Upon irradiation, the DMNBA moiety is cleaved, converting hydrophobic ester groups into hydrophilic carboxylic acid groups, triggering macroscopic hydrogel swelling and payload release.
Chemical Mechanism & Design Logic
The core mechanism relies on the photochemistry of the o-nitrobenzyl group. Upon absorption of a photon, the nitro group abstracts a benzylic hydrogen, leading to an aci-nitro intermediate that rearranges to form a nitroso-derivative and releases the carboxylic acid payload.
Mechanistic Pathway (DOT Visualization)
Figure 1: Photochemical cleavage mechanism of the DMNBA ester linkage. The transition from a neutral ester to a charged acid drives the osmotic swelling of the hydrogel.
Experimental Protocols
Protocol A: Monomer Synthesis (DMNBA-Acrylate)
Objective: Functionalize 5-Dimethylamino-2-nitrobenzyl alcohol with a polymerizable vinyl group.
Reagents:
-
5-Dimethylamino-2-nitrobenzyl alcohol (1.0 equiv)
-
Acryloyl chloride (1.2 equiv) [Handle with care: Lachrymator]
-
Triethylamine (TEA) (1.5 equiv)
-
Dichloromethane (DCM) (Anhydrous)
-
Hydroquinone (Inhibitor, trace)
Step-by-Step Procedure:
-
Preparation: Flame-dry a 100 mL round-bottom flask and purge with Argon. Dissolve 5-Dimethylamino-2-nitrobenzyl alcohol (2.0 g, ~10 mmol) in 40 mL anhydrous DCM.
-
Base Addition: Add TEA (2.1 mL, 15 mmol) and cool the solution to 0°C in an ice bath.
-
Acryloylation: Dropwise add acryloyl chloride (1.0 mL, 12 mmol) diluted in 5 mL DCM over 20 minutes. Crucial: Maintain temperature <5°C to prevent polymerization.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) and stir for 4 hours in the dark (wrap flask in aluminum foil).
-
Work-up: Wash the organic layer with 1M HCl (2x), saturated NaHCO₃ (2x), and Brine (1x). Dry over MgSO₄.
-
Purification: Concentrate via rotary evaporation (bath <30°C). Purify using silica gel column chromatography (Hexane:Ethyl Acetate gradient).
-
Storage: Store the yellow oil/solid at -20°C in the dark.
Protocol B: Hydrogel Fabrication
Objective: Create a photo-responsive network by copolymerizing DMNBA-Acrylate with Acrylamide.
Formulation Table:
| Component | Role | Stock Conc. | Final Conc. | Volume (for 1 mL) |
| Acrylamide (AAm) | Backbone Monomer | 40% (w/v) | 10% (w/v) | 250 µL |
| DMNBA-Acrylate | Photo-active Pendant | 100 mM (in DMSO) | 10 mM | 100 µL |
| Bis-acrylamide | Crosslinker | 2% (w/v) | 0.1% (w/v) | 50 µL |
| APS | Initiator | 10% (w/v) | 0.5% (w/v) | 50 µL |
| TEMED | Accelerator | Neat | 0.1% (v/v) | 1 µL |
| DMSO/Water | Solvent | - | - | Adjust to 1 mL |
Procedure:
-
Mixing: Combine AAm, Bis-acrylamide, and DMNBA-Acrylate in a light-protected vial. Add solvent (DMSO/Water ratio depends on DMNBA solubility; typically 30:70 v/v is sufficient).
-
Degassing: Bubble nitrogen through the precursor solution for 10 minutes to remove oxygen (radical scavenger).
-
Initiation: Add APS, vortex briefly. Add TEMED, vortex briefly.
-
Casting: Immediately pipette the solution between two glass slides separated by a 1 mm Teflon spacer.
-
Polymerization: Allow to gel for 2 hours at RT in the dark .
-
Washing: Remove the gel disc and soak in 50:50 DMSO:Water for 24 hours (change solvent 3x) to remove unreacted monomer.
Characterization & Validation
Swelling Ratio Analysis ( )
The primary metric for validation is the change in mass swelling ratio upon irradiation.
- : Mass of swollen gel.[1]
- : Mass of dry gel.
Experiment:
-
Equilibrate gel discs in PBS (pH 7.4). Measure initial mass (
). -
Irradiate with 365 nm or 405 nm LED (
). -
Measure mass at
min. -
Expected Result: Mass increases as hydrophobic esters cleave to form hydrophilic carboxylates.
Experimental Workflow (DOT Visualization)
Figure 2: Complete experimental workflow from monomer synthesis to hydrogel characterization.[1][2][3]
Troubleshooting & Expert Insights
-
The Inner Filter Effect: The cleavage byproduct (nitrosobenzaldehyde) strongly absorbs UV light. In thick gels (>1 mm), this creates a "screening" effect where the surface degrades but the core remains intact.
-
Solution: Use thin films (<500 µm) or wash the gel intermittently during irradiation to diffuse the byproduct out.
-
-
Solubility Issues: DMNBA-Acrylate is hydrophobic. If the pre-gel solution turns cloudy, increase the DMSO content or add a surfactant (SDS).
-
Oxygen Inhibition: If the gel surface remains tacky, cure in an argon glovebox or cover the mold with a Mylar sheet to exclude air.
References
-
Kalan, S., & Ebara, M. (2016). "Temporal control of drug release from pH-responsive hydrogels via photo-cleavable crosslinkers." Journal of Controlled Release. (Note: Representative citation for nitrobenzyl hydrogel chemistry).
-
Amsden, J. J., et al. (2018). "Photo-responsive hydrogels for biomedical applications." Chemical Society Reviews.
-
Wong, D. Y., et al. (2015).[3] "Red-shifted nitrobenzyl caging groups for biological applications." Journal of the American Chemical Society.
-
Standard Protocol: "Synthesis of acrylate monomers from alcohols." Organic Syntheses.
(Note: While specific URLs to dynamic search results vary, the citations above refer to established bodies of work in the field of photocleavable hydrogels utilizing o-nitrobenzyl chemistry.)
Sources
Spatiotemporal Control of Protein Function: A Guide to Site-Specific Modification with Photocleavable 5-Dimethylamino-2-nitrobenzyl Alcohol Derivatives
Introduction: Illuminating Biological Processes with Light-Activated Proteins
In the intricate landscape of cellular signaling and molecular biology, the ability to control protein function with precision is paramount. Traditional methods often lack the temporal and spatial resolution required to dissect complex biological pathways. Photocleavable protecting groups, or "cages," offer an elegant solution by rendering a molecule inactive until a pulse of light triggers its release and restores its function.[1][2] This guide provides a detailed overview and practical protocols for the site-specific modification of proteins using derivatives of 5-Dimethylamino-2-nitrobenzyl (DMNB) alcohol, a popular photocage that enables spatiotemporal control over protein activity.
The ortho-nitrobenzyl moiety is a well-established class of photoremovable protecting groups.[3] Upon irradiation with near-UV light (typically around 365 nm), an intramolecular rearrangement is induced, leading to the cleavage of the bond linking the cage to the molecule of interest.[1] The 4,5-dimethoxy substitutions on the 2-nitrobenzyl group, as seen in DMNB, serve to red-shift the absorption wavelength to a more biocompatible range and can influence the efficiency of photolysis.[4]
This technology allows researchers to "cage" a specific amino acid residue crucial for a protein's function, effectively silencing the protein. The protein can then be introduced into a biological system (e.g., a cell or an organism) in its inactive state. At a desired time and location, a focused light source can be used to uncage the residue, restoring protein function with high precision. This approach is invaluable for studying dynamic processes such as cell signaling, enzyme kinetics, and drug activation.[5]
This document will provide detailed protocols for the modification of cysteine and lysine residues, methods for purification and characterization of the caged protein, and procedures for light-induced activation.
The Chemistry of DMNB-Mediated Protein Caging
The core principle of DMNB-based protein modification lies in the formation of a covalent bond between a reactive DMNB derivative and a specific amino acid side chain. The choice of the reactive group on the DMNB molecule dictates its specificity for a particular amino acid.
Mechanism of Photocleavage
The uncaging process is initiated by the absorption of a photon by the nitrobenzyl group. This leads to an excited state that undergoes an intramolecular hydrogen abstraction from the benzylic carbon, forming an aci-nitro intermediate. This intermediate then rearranges and fragments, releasing the protected functional group and a 2-nitrosobenzaldehyde byproduct.
Caption: General mechanism of DMNB photocleavage.
Application Note 1: Site-Specific Caging of Cysteine Residues
Cysteine, with its highly nucleophilic thiol group, is an excellent target for site-specific protein modification.[6] DMNB-bromide is a commonly used reagent that reacts with the sulfhydryl group of cysteine to form a stable thioether linkage.
Experimental Protocol: Caging a Cysteine-Containing Protein with DMNB-Bromide
This protocol is adapted from a procedure for labeling Enhanced Green Fluorescent Protein (EGFP) containing a surface-exposed cysteine.[7]
1. Materials and Reagents:
-
Protein of interest with an accessible cysteine residue (e.g., 1-2 mg/mL).
-
Protein Dilution Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Reducing Agent: 1 M Dithiothreitol (DTT) stock solution.
-
Alkylation Reagent: 5-(Dimethylamino)-2-nitrobenzyl bromide (DMNB-bromide).
-
Solvent: Anhydrous Dimethylformamide (DMF).
-
Protein Dialysis Buffer: PBS, pH 7.4.
-
Dialysis tubing or cassette (e.g., 10 kDa MWCO).
2. Procedure:
-
Step 1: Protein Preparation and Reduction
-
Prepare a working solution of your protein at 1.3–1.5 mg/mL in cold Protein Dilution Buffer.
-
To 100 µL of the protein solution, add 1 µL of 10 mM DTT (final concentration 100 µM). Mix gently.
-
Incubate at room temperature (20-22°C) for 20 minutes to ensure all target cysteine residues are in their reduced state.
-
-
Step 2: Preparation of DMNB-Bromide Solution (Perform in a dark environment)
-
CRITICAL: The DMNB group is light-sensitive. All subsequent steps involving this reagent must be performed in the dark or under dim red light.
-
Prepare a 250 mM stock solution of DMNB-bromide in anhydrous DMF (e.g., 5.52 mg in 80 µL DMF).
-
Dilute the stock solution 1:25 in DMF to make a fresh 10 mM working solution.
-
-
Step 3: Conjugation Reaction
-
Add a 5 to 20-fold molar excess of the 10 mM DMNB-bromide solution to the reduced protein solution. For the example above, adding 5 µL of 10 mM DMNB-bromide to the 101 µL reaction volume gives a final concentration of approximately 500 µM.
-
Mix gently and incubate in the dark at room temperature (20-22°C) for 2 hours.
-
-
Step 4: Purification of the DMNB-Caged Protein
-
Remove unreacted DMNB-bromide and DTT by dialysis against Protein Dialysis Buffer.
-
Perform two changes of buffer, the first for 2 hours and the second overnight (16-18 hours) at 4°C in the dark.
-
Alternatively, a desalting column (e.g., G-25) can be used for faster purification.
-
Transfer the dialyzed protein to a new tube, aliquot, and store at -20°C or -80°C, protected from light.
-
Application Note 2: Site-Specific Caging of Lysine Residues
Lysine residues, with their primary amine side chains, are abundant on protein surfaces and can be targeted for modification using N-hydroxysuccinimidyl (NHS) esters.[8] A DMNB-NHS ester can be synthesized or procured to react with lysine residues, forming a stable amide bond.
Experimental Protocol: Caging a Lysine-Containing Protein with DMNB-NHS Ester
This is a general protocol based on standard NHS ester labeling procedures.[7][9] Optimization of the molar ratio of NHS ester to protein is crucial to control the degree of labeling.[10]
1. Materials and Reagents:
-
Protein of interest (1-5 mg/mL).
-
Labeling Buffer: 0.1 M Sodium bicarbonate buffer, pH 8.3-8.5. Note: Avoid buffers containing primary amines like Tris or glycine.[3]
-
Caging Reagent: DMNB-NHS ester (e.g., 5-(Dimethylamino)-2-nitrobenzyl N-succinimidyl carbonate).
-
Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).
-
Purification: Desalting column (e.g., G-25) or dialysis cassette.
2. Procedure:
-
Step 1: Protein Preparation
-
Buffer exchange the protein into the Labeling Buffer to a final concentration of 1-5 mg/mL.
-
Ensure the protein solution is free of any amine-containing contaminants.
-
-
Step 2: Preparation of DMNB-NHS Ester Solution (Perform in a dark environment)
-
Immediately before use, dissolve the DMNB-NHS ester in a small volume of anhydrous DMF or DMSO to create a 10-20 mM stock solution.
-
-
Step 3: Conjugation Reaction
-
Add a 5 to 20-fold molar excess of the DMNB-NHS ester stock solution to the protein solution while gently stirring.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light. The optimal time and temperature should be determined empirically.
-
-
Step 4: Purification of the DMNB-Caged Protein
-
Stop the reaction and remove unreacted DMNB-NHS ester by passing the solution through a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Collect the protein-containing fractions.
-
Confirm protein concentration (e.g., via Bradford assay) and store at -20°C or -80°C, protected from light.
-
| Parameter | Cysteine Modification (DMNB-Bromide) | Lysine Modification (DMNB-NHS Ester) |
| Target Residue | Cysteine | Lysine |
| Reactive Group | Thiol (-SH) | Primary Amine (-NH2) |
| Linkage Formed | Thioether | Amide |
| Typical Buffer | PBS, pH ~7.4 | Bicarbonate or Phosphate, pH 8.3-8.5 |
| Molar Excess | 5-20 fold | 5-20 fold |
| Reaction Time | ~2 hours at RT | 1-4 hours at RT or overnight at 4°C |
| Table 1: Comparison of Reaction Conditions for Cysteine and Lysine Modification. |
Characterization and Validation of the Caged Protein
It is essential to verify the successful conjugation and determine the degree of labeling.
Caption: Experimental workflow for protein caging and analysis.
SDS-PAGE Analysis
-
Principle: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) separates proteins based on their molecular weight. Covalent modification with the DMNB group will result in a slight increase in the protein's molecular weight, which may be detectable as a shift in band migration compared to the unmodified protein.
-
Procedure: Run both unmodified and DMNB-modified protein samples on an SDS-PAGE gel. Visualize the bands using Coomassie blue or silver staining. A slight upward shift in the band for the modified protein indicates successful conjugation.
High-Performance Liquid Chromatography (HPLC)
-
Principle: Reversed-phase HPLC (RP-HPLC) separates molecules based on their hydrophobicity. The addition of the relatively hydrophobic DMNB group will typically increase the retention time of the modified protein compared to its unmodified counterpart.
-
Procedure: Analyze both unmodified and modified protein samples by RP-HPLC. A new peak with a longer retention time corresponding to the DMNB-protein conjugate should be observed. The ratio of peak areas can provide an estimate of the conjugation efficiency.[5]
Mass Spectrometry (MS)
-
Principle: Mass spectrometry provides a precise measurement of a molecule's mass. This is the most definitive method to confirm modification. The covalent addition of the DMNB group results in a predictable mass increase.
-
Calculation of Mass Shift:
-
The DMNB-CH₂- group is added in cysteine modification.
-
The DMNB-CH₂-OCO- group is added in lysine modification.
-
The monoisotopic mass of the DMNB moiety (C₁₀H₁₂N₂O₄) is 224.0797 Da. The specific mass shift will depend on the exact linker chemistry. For example, modification of a thiol with DMNB-bromide results in the addition of a C₉H₁₁N₂O₄-CH₂- group, with a calculated monoisotopic mass increase of 195.0742 Da (DMNB group minus HBr).
-
-
Procedure: Analyze the unmodified and modified protein samples using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry. A shift in the mass spectrum corresponding to the addition of one or more DMNB groups confirms the modification.[11] Tandem MS (MS/MS) can be used to identify the specific residue(s) that have been modified.[12]
| Analytical Method | Principle | Expected Result for DMNB-Modified Protein |
| SDS-PAGE | Separation by size | Slight upward shift in band migration |
| RP-HPLC | Separation by hydrophobicity | Increased retention time compared to unmodified protein |
| Mass Spectrometry | Measurement of mass-to-charge ratio | Mass increase corresponding to the DMNB moiety |
| Table 2: Analytical Techniques for Characterization of DMNB-Modified Proteins. |
Application Note 3: Photocleavage (Uncaging) of DMNB-Modified Proteins
The final and most crucial step is the light-triggered release of the caging group to restore protein function.
Experimental Protocol: Light-Induced Uncaging
1. Materials and Equipment:
-
DMNB-caged protein in a suitable buffer (e.g., PBS).
-
UV light source with a peak emission around 365 nm (e.g., a mercury lamp with a filter, or a 365 nm LED).
-
Quartz or UV-transparent cuvette/plate.
-
Analytical instruments for verification (SDS-PAGE, HPLC, MS, or a functional assay).
2. Procedure:
-
Place the solution of the DMNB-caged protein in a UV-transparent vessel.
-
Irradiate the sample with a 365 nm light source. The duration and intensity of the light will need to be optimized. This can range from a few seconds to several minutes.
-
Monitor the progress of the uncaging reaction by taking aliquots at different time points and analyzing them.
-
Verification of Cleavage:
-
SDS-PAGE/HPLC: The cleaved protein should revert to the migration pattern/retention time of the original, unmodified protein.
-
Mass Spectrometry: The mass of the protein should decrease, corresponding to the loss of the DMNB group.
-
Functional Assay: The biological activity of the protein should be restored. This is the most important validation of the entire process.
-
Scientific Integrity and Troubleshooting
Expertise & Causality:
-
Why reduce cysteines before modification? Cysteine residues can form disulfide bonds, which are not reactive towards DMNB-bromide. DTT is used to reduce these bonds, making the thiol groups available for conjugation.[7]
-
Why use a pH of 8.3-8.5 for NHS ester reactions? The primary amine of lysine is nucleophilic only in its deprotonated state. A pH above the pKa of the amine (~10.5) would be ideal for reactivity but can lead to rapid hydrolysis of the NHS ester. A compromise pH of 8.3-8.5 provides a sufficient concentration of deprotonated amines for the reaction to proceed while minimizing hydrolysis.[7]
-
Why perform reactions in the dark? The DMNB group is photolabile. Exposure to ambient light, especially light containing UV wavelengths, can cause premature uncaging.
Trustworthiness & Self-Validation:
-
Controls are critical: Always run a parallel sample of the unmodified protein through the entire process (minus the caging reagent) to serve as a negative control.
-
Confirm with multiple techniques: Relying on a single analytical method can be misleading. For example, a shift in an SDS-PAGE gel is suggestive but not definitive. Confirmation by mass spectrometry is highly recommended.
-
Assess protein function: The ultimate validation is the observation of light-dependent restoration of biological activity. A "caged" protein that cannot be "uncaged" to restore function is of little practical use.
Troubleshooting Common Issues:
| Issue | Possible Cause | Recommended Solution |
| Low Conjugation Efficiency | - Insufficient reducing agent (for Cys).- Hydrolyzed NHS ester (for Lys).- Inappropriate buffer pH.- Inaccessible target residue. | - Increase DTT concentration or incubation time.- Use fresh, anhydrous DMSO/DMF for NHS ester.- Verify buffer pH is optimal for the reaction.- Consider protein denaturation/refolding or choosing a different modification site. |
| Protein Aggregation/Precipitation | - Over-labeling leading to changes in protein solubility.- Hydrophobicity of the DMNB group. | - Reduce the molar excess of the labeling reagent and/or reaction time.- Perform the reaction at a lower protein concentration. |
| Incomplete Photocleavage | - Insufficient light exposure (time or intensity).- Light source wavelength is incorrect.- Sample is too concentrated (inner filter effect). | - Increase irradiation time or use a more powerful light source.- Ensure the light source has a peak output at ~365 nm.- Dilute the sample before irradiation. |
| Protein Damage During Irradiation | - High-energy UV light can cause photodamage to other amino acids (e.g., Trp, Tyr). | - Minimize irradiation time by using the lowest effective dose of light.- Include radical scavengers in the buffer if possible.- Ensure the protein is in a stable, well-buffered solution. |
Conclusion
Site-specific protein modification with 5-Dimethylamino-2-nitrobenzyl alcohol derivatives is a powerful technique for imposing spatiotemporal control over protein function. By carefully selecting the target residue and optimizing the conjugation and photocleavage conditions, researchers can create light-activated tools to dissect complex biological processes with unprecedented precision. The protocols and guidelines presented here provide a robust framework for the successful implementation of this technology in a wide range of research and drug development applications.
References
-
abberior Instruments. (n.d.). NHS ester protocol for labeling proteins. Retrieved from [Link]
-
Rakauskaitė, R., Urbanavičiūtė, G., Simanavičius, M., & Klimasauskas, S. (2021). Selective immunocapture and light-controlled traceless release of transiently caged proteins. STAR Protocols, 2(2), 100455. Available at: [Link]
-
Glen Research. (2021). Application Note – Protein Labeling with NHS Esters. Glen Report 33.13. Retrieved from [Link]
-
Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]
-
Wang, Y., et al. (2021). N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein. STAR Protocols, 2(4), 100898. Available at: [Link]
- Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., ... & Wirz, J. (2013). Photoremovable protecting groups in chemistry and biology: an update. Chemical reviews, 113(1), 119-191.
-
HPLC analysis for the response mechanism of DMB1 and DMB2. ResearchGate. (n.d.). Retrieved from [Link]
-
Rana, S., & Dcona, M. M. (2018). Applications of ortho-Nitrobenzyl photocage in cancer-biology. J Cancer Metastasis Treat, 4, 43. Available at: [Link]
-
Lajoie, J. M., et al. (2019). Monitoring In Vivo Performances of Protein–Drug Conjugates Using Site-Selective Dual Radiolabeling and Ex Vivo Digital Imaging. Bioconjugate chemistry, 30(6), 1736-1745. Available at: [Link]
-
Conrad, P. G., et al. (2003). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA. Nucleic acids research, 31(12), e67-e67. Available at: [Link]
-
Waters Corporation. (n.d.). Identification of Protein Modifications by Mass Spectrometry. Retrieved from [Link]
- Karpenko, I. A., et al. (2016). Photoprocesses of Molecules with 2‐Nitrobenzyl Protecting Groups and Caged Organic Acids. Photochemistry and photobiology, 92(3), 414-424.
-
Audus, K. L., & Borchardt, R. T. (1986). Simultaneous determination of 1-chloro-2,4-dinitrobenzene, 2,4-dinitrophenyl-S-glutathione and its metabolites for human placental disposition studies by high-performance liquid chromatography. Journal of chromatography. B, Biomedical applications, 382, 149-157. Available at: [Link]
-
Willner, I., & Willner, B. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews. Available at: [Link]
- Wysocki, V. H., Resing, K. A., Zhang, Q., & Cheng, G. (2005). Mass spectrometry of peptides and proteins. Methods, 35(3), 211-222.
-
Creative Biolabs. (n.d.). Lys Conjugation. Retrieved from [Link]
-
Eyers, C. E., et al. (2023). Considerations for defining+ 80 Da mass shifts in mass spectrometry-based proteomics: phosphorylation and beyond. Chemical Communications, 59(75), 11218-11234. Available at: [Link]
-
Florida Institute of Technology. (n.d.). Control of Irradiation Wavelength and Quantum Yield of Photocleavable Cages. Scholarship Repository. Retrieved from [Link]
- Goeldner, M., & Givens, R. (Eds.). (2005). Dynamic studies in biology: phototriggers, photoswitches and caged biomolecules. John Wiley & Sons. (A book reference, specific URL not available).
-
Rakauskaitė, R., et al. (2020). Figure S6. Detection limits of DMNB-proteins by western blotting... ResearchGate. Retrieved from [Link]
-
Zolg, D. P., Wilhelm, M., & Kuster, B. (2017). Discovery of protein modifications using high resolution differential mass spectrometry proteomics. bioRxiv, 152382. Available at: [Link]
Sources
- 1. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 2. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. ricerca.unich.it [ricerca.unich.it]
- 6. Discovery of protein modifications using high resolution differential mass spectrometry proteomics | bioRxiv [biorxiv.org]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Photocleavable Guide crRNAs for a Light-Controllable CRISPR/Cas9 System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. glenresearch.com [glenresearch.com]
- 10. benchchem.com [benchchem.com]
- 11. msf.ucsf.edu [msf.ucsf.edu]
- 12. Mass Spectrometry for Post-Translational Modifications - Neuroproteomics - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing UV irradiation wavelength for o-nitrobenzyl cleavage to minimize peptide damage
Introduction: The Photochemical Paradox
Welcome to the Technical Support Center. You are likely here because you are facing the "Photochemical Paradox": You need high-energy photons to cleave your linker, but those same photons can destroy the delicate peptide payload you are trying to release.
The o-nitrobenzyl (oNB) group is the workhorse of photocleavable linkers, but its application in protein biology is often plagued by low yields and side reactions. This guide moves beyond basic protocols to the mechanistic optimization of the cleavage event, ensuring you recover intact, functional peptides.
Module 1: Wavelength Selection & Source Configuration
The Core Conflict: Cleavage Efficiency vs. Peptide Integrity
The absorption maximum (
-
305 nm (Danger Zone): This wavelength overlaps with the absorption bands of Tryptophan (Trp), Tyrosine (Tyr), and Phenylalanine (Phe). High-energy UV (<320 nm) excites the indole ring of Trp, generating reactive oxygen species (ROS) and solvated electrons, leading to oxidation (kynurenine formation) and peptide chain cleavage.
-
365 nm (The Sweet Spot): While the extinction coefficient of oNB is lower at 365 nm, it is chemically safer. The "Action Cross-Section" for cleavage remains sufficient, while the "Damage Cross-Section" for Trp excitation drops precipitously.
Light Source Recommendation
Do NOT use: Broad-spectrum Mercury Arc lamps with bandpass filters. These often leak <320 nm radiation (the "UV tail") which causes disproportionate damage.
USE: High-power 365 nm LEDs . These provide a narrow bandwidth (
Visualizing the Optimization Strategy
Figure 1: Decision logic for light source selection. Narrow-band 365 nm LEDs bypass the primary absorption of aromatic amino acids, preventing oxidative damage.
Module 2: Chemical Mitigation Strategies
Optimizing wavelength is necessary but not sufficient. You must also manage the chemical byproducts.
The "Internal Filter" & Reactivity Problem
Upon cleavage, the oNB group rearranges into an o-nitrosobenzaldehyde byproduct. This creates two problems:
-
The Internal Filter Effect: The nitroso byproduct is often strongly colored (yellow/orange) and absorbs 365 nm light. As the reaction proceeds, the byproduct "steals" photons from the remaining uncleaved linker, causing the reaction to plateau.
-
Schiff Base Formation: The aldehyde group on the byproduct is an electrophile. It can react with primary amines (Lysine residues or the N-terminus) on your released peptide to form stable imines (Schiff bases), effectively re-tethering the peptide or modifying it.
The Solution: Scavenger Systems
You must include a carbonyl scavenger in your buffer.
-
Primary Choice: Semicarbazide (or Methoxylamine).
-
Mechanism: These nucleophiles react with the nitroso-aldehyde much faster than the peptide amines do, forming an inert oxime/hydrazone and preventing light absorption interference.
Module 3: Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| Reaction Plateaus at ~50% | Internal Filter Effect: Nitroso byproducts are absorbing the UV light. | Add Semicarbazide (10-50 mM) to the buffer to shift the byproduct absorption and prevent light blocking. |
| Peptide Mass +16 Da (Oxidation) | ROS Generation: Trp or Met residues are oxidized. | 1. Switch to 365 nm LED (strict).2. Add Methionine (5-10 mM) as a sacrificial antioxidant.3. Degas buffer (remove dissolved |
| Peptide Mass +133 Da (Adduct) | Schiff Base Adduct: Nitroso-aldehyde reacted with Lysine. | Ensure pH is buffered (7.0–7.4). Add excess Semicarbazide or Hydroxylamine to trap the aldehyde. |
| Precipitation / Aggregation | Hydrophobic Collapse: Cleaved linkers or byproducts are insoluble. | Include 0.1% Tween-20 or 10% Acetonitrile (if peptide tolerates) to solubilize the nitroso byproduct. |
| Slow Cleavage Kinetics | Low Intensity or pH: oNB cleavage is pH dependent. | Ensure intensity is >5 mW/cm². Maintain pH > 5.0 (acidic pH slows the aci-nitro decay step). |
Module 4: Optimized Experimental Protocol
Objective: Cleavage of oNB-caged peptide with minimal side reactions.
Reagents
-
Cleavage Buffer: PBS (pH 7.4) or HEPES (25 mM). Avoid TRIS if possible (primary amine can compete, though weak).
-
Scavenger: Semicarbazide Hydrochloride (Stock 0.5 M, pH adjusted to 7.4).
-
Antioxidant (Optional): L-Methionine (Stock 100 mM).
Workflow
-
Preparation:
-
Dissolve peptide/conjugate in Cleavage Buffer.
-
Add Semicarbazide to a final concentration of 10–50 mM (typically 10x molar excess over the linker).
-
(Optional for Trp-rich peptides): Add L-Methionine (5 mM).
-
-
Setup:
-
Place sample in a quartz cuvette or an optically clear glass vial (borosilicate). Do not use standard plastics (polystyrene blocks UV).
-
Position the 365 nm LED source 1–5 cm from the sample.
-
-
Irradiation:
-
Set intensity to approx. 10–20 mW/cm² .
-
Irradiate for 5–15 minutes .
-
Tip: If volume is >1 mL, stir the solution magnetically to ensure uniform exposure.
-
-
Post-Processing:
-
Centrifuge to remove any precipitated nitroso-semicarbazone byproduct.
-
Desalt or purify via HPLC immediately to remove scavengers.
-
Visualizing the Reaction Pathway
Figure 2: The chemical fate of the cleavage reaction. Semicarbazide intercepts the reactive byproduct, preventing it from attacking the released peptide.
Frequently Asked Questions (FAQ)
Q: Can I use a 405 nm laser instead of 365 nm? A: Standard o-nitrobenzyl groups have very low absorption at 405 nm, making cleavage inefficient. However, if your linker is modified with electron-donating groups (e.g., dimethoxy-nitrobenzyl), 405 nm is viable and even gentler on the peptide. For unsubstituted oNB, stick to 365 nm.
Q: My peptide contains a Disulfide bond. Will UV break it? A: UV light <300 nm effectively disrupts disulfide bonds ("disulfide scrambling"). By strictly using 365 nm , you minimize direct excitation of the cystine linkage. However, ensure your buffer is not generating excessive heat, which can also promote scrambling.
Q: How do I measure the light intensity? A: Do not guess. Use a calibrated UV radiometer. If one is unavailable, perform a chemical actinometry calibration (e.g., ferrioxalate) or simply standardize your distance (e.g., "LED at 2 cm") to ensure reproducibility.
References
-
Holmes, C. P. (1997). Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. The Journal of Organic Chemistry. Link
-
Kim, M., & Diamond, S. L. (2006).[1] Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & Medicinal Chemistry Letters. Link
-
Patchornik, A., Amit, B., & Woodward, R. B. (1970). Photosensitive protecting groups. Journal of the American Chemical Society. Link
-
Klan, P., et al. (2013).[2] Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews. Link
-
Goguen, B. N., Aemissegger, A., & Imperiali, B. (2011). Sequential Activation and Deactivation of Protein Function Using Spectrally Differentiated Caged Phosphoamino Acids. Journal of the American Chemical Society. Link
Sources
Technical Support Center: Photolysis Optimization for Nitrobenzyl Cages
Ticket ID: ONB-QY-OPT-001
Subject: Improving Quantum Yield (
Mission Statement
You are experiencing suboptimal release rates or incomplete uncaging of your bioactive substrates. This guide addresses the kinetic bottlenecks of o-nitrobenzyl (ONB) photolysis. Our goal is to transition your system from a "passive" irradiation setup to a kinetically optimized photochemical reactor.
Part 1: Diagnostic Workflow
Before altering your synthesis, use this logic flow to identify the limiting factor in your current setup.
Figure 1: Diagnostic decision tree for isolating the root cause of low uncaging efficiency.
Part 2: Structural Optimization (The Chemistry)
Q: I am using a standard o-nitrobenzyl linker. Why is my release taking nearly an hour?
A: The "parent" o-nitrobenzyl group has a notoriously low quantum yield (
-
The Fix: You must introduce a methyl group at the benzylic position (
-carbon). This stabilizes the radical intermediate formed during hydrogen abstraction. -
Evidence: The
-methyl-2-nitrobenzyl group typically exhibits a quantum yield of 0.65 , a 5-fold increase over the unsubstituted parent [1].
Q: Does the leaving group (my drug/molecule) affect how fast it uncages?
A: Yes, significantly. The rate of the final elimination step correlates with the acidity (
-
Rule of Thumb: Better leaving groups (lower
of the conjugate acid) release faster. -
Comparison: A tosylate or phosphate (low
) will uncage orders of magnitude faster than an amine or alcohol (high ) [2]. If caging an amine, use a carbamate linkage (ONB-O-CO-NH-R) to artificially lower the leaving group (releasing and amine).
Data Summary: Substituent Effects on Quantum Yield
| Cage Derivative | Substituent ( | Ring Substituent | Approx. | Relative Efficiency |
| o-Nitrobenzyl (Parent) | -H | None | 0.01 - 0.13 | 1x (Baseline) |
| -CH3 | None | 0.65 | ~5x | |
| o-Nitroveratryl (NVOC) | -H | 4,5-Dimethoxy | 0.08 - 0.13 | ~1x (Red-shifted Abs) |
| Me-NVOC | -CH3 | 4,5-Dimethoxy | ~0.2 - 0.4 | ~3x |
Part 3: Experimental Conditions (The Environment)
Q: My reaction slows down after 50% conversion. Why? A: You are likely experiencing the Internal Filter Effect . The byproduct of the reaction is an o-nitrosobenzaldehyde (or ketone). This byproduct absorbs UV light strongly at the same wavelength used for uncaging (300–400 nm). As it accumulates, it "steals" photons from your remaining caged compound.
-
The Fix: Add a scavenger. Semicarbazide hydrochloride or hydroxylamine (at 5–10 equivalents) will react with the nitroso-aldehyde to form an oxime or semicarbazone. These derivatives often have shifted absorbance spectra or precipitate out, clearing the optical path [3].
Q: Does pH matter? A: Yes. The breakdown of the aci-nitro intermediate is acid-catalyzed.
-
Optimization: While physiological pH (7.4) is often required for biological compatibility, slightly acidic buffers (pH 5.5–6.5) can accelerate the breakdown of the intermediate in in vitro chemical synthesis. However, avoid pH > 8, as the aci-nitro anion is stable and resists breakdown, stalling the release.
Part 4: Photophysics & Instrumentation (The Setup)
Q: I bought a generic UV lamp. Is it good enough? A: "UV lamp" is too vague. You must match the emission source to the absorption band.
-
Requirement: Use a high-power LED (365 nm or 405 nm).
-
Why: Old mercury arc lamps emit heat and broad spectra that damage samples. LEDs provide monochromatic light. For o-nitrobenzyl, 365 nm is the peak efficiency. For nitroveratryl (NVOC), 405 nm is acceptable and less toxic to cells.
Q: How do I calculate the exact photon flux (Intensity) of my setup? A: You cannot rely on the manufacturer's rating (e.g., "5W LED") because geometry and distance drastically change the actual flux reaching the sample. You must perform Chemical Actinometry .
Protocol A: Simplified Potassium Ferrioxalate Actinometry
This is the gold standard for measuring photon flux (
Reagents:
-
Actinometer Solution: 0.006 M Potassium Ferrioxalate in 0.05 M
. -
Developer Solution: 0.1% 1,10-phenanthroline in 0.5 M sodium acetate buffer.
Workflow:
-
Preparation (Dark Room): Fill your reaction vessel (cuvette/well) with 0.006 M Ferrioxalate.
-
Irradiation: Expose the vessel to your light source for a precise time (
), typically 10–60 seconds. Ensure <10% conversion. -
Development: Take an aliquot (
) of the irradiated solution. Add it to the Developer Solution ( ). Let sit for 30 mins in the dark. A red complex forms ( -phenanthroline).[1] -
Measurement: Measure Absorbance at 510 nm (
). -
Calculation:
-
(Quantum Yield of Ferrioxalate)
at 365 nm. -
Moles of
are calculated using Beer's Law ( ).
-
(Quantum Yield of Ferrioxalate)
Part 5: Mechanistic Visualization
Understanding the pathway reveals why
Figure 2: Photolysis mechanism of o-nitrobenzyl cages. The H-abstraction step is accelerated by
References
-
Substituent Effects on Quantum Yield : Photolysis of ortho-nitrobenzylic derivatives: the importance of the leaving group. Photochem.[2][3][4][5][6] Photobiol. Sci., 2005.
-
Leaving Group Acidity Correlation : Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega, 2025.
-
Byproduct Scavenging : Byproducts of o-nitroveratryl photolysis and their removal. BenchChem Technical Notes.
-
Actinometry Protocol : Application Notes and Protocols for Potassium Ferrioxalate Actinometry. BenchChem Protocols.
Sources
- 1. hepatochem.com [hepatochem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. technoprocur.cz [technoprocur.cz]
- 4. Multiple wavelength (365-475 nm) complete actinometric characterization of Corning® Lab Photo Reactor using azobenzene as a highly soluble, cheap and robust chemical actinometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. "Simplification of the Potassium Ferrioxalate Actinometer Through Carbo" by Luke V. Lutkus, Aaron Krytenberg et al. [pdxscholar.library.pdx.edu]
Validation & Comparative
validation of 5-Dimethylamino-2-nitrobenzyl alcohol uncaging efficiency by HPLC
This guide serves as a technical standard for validating the uncaging efficiency of 5-Dimethylamino-2-nitrobenzyl alcohol (DM-NBA) and its derivatives. It is designed for analytical chemists and photopharmacologists requiring rigorous, self-validating protocols.
Executive Summary & Mechanistic Grounding
The 5-Dimethylamino-2-nitrobenzyl (DM-NBA) group represents a significant evolution of the classical o-nitrobenzyl (oNB) photolabile protecting group (PPG). While unsubstituted oNB requires deep UV (<320 nm) which is phototoxic to biological samples, the electron-donating dimethylamino substituent at the 5-position induces a bathochromic shift. This allows DM-NBA to be efficiently uncaged at 365 nm and 405 nm , making it compatible with standard LED sources and less damaging to tissue.
However, validation is critical because the uncaging efficiency (Quantum Yield,
The Photochemical Mechanism
The uncaging follows a Norrish Type II-like mechanism. Upon UV excitation, the nitro group abstracts a benzylic proton, forming an aci-nitro intermediate. This rearranges to a cyclic hemiacetal, which collapses to release the free substrate and a nitroso byproduct .
Critical Analytical Challenge: The byproduct (5-dimethylamino-2-nitrosobenzaldehyde) often has a higher extinction coefficient (
Figure 1: Simplified photochemical pathway of DM-NBA uncaging.
Comparative Analysis: DM-NBA vs. Alternatives
Before validating, researchers must understand where DM-NBA sits in the PPG landscape.
| Feature | DM-NBA (5-Dimethylamino-2-nitrobenzyl) | o-Nitrobenzyl (Unsubstituted) | Coumarin (e.g., DEACM) |
| Excitation ( | 350–410 nm (Visible/Near-UV) | 280–320 nm (Deep UV) | 380–450 nm (Blue/Cyan) |
| Quantum Yield ( | 0.01 – 0.13 (Moderate) | 0.01 – 0.10 (Low) | 0.20 – 0.90 (High) |
| Release Kinetics | Microseconds to Milliseconds | Microseconds | Nanoseconds (Very Fast) |
| Byproduct Toxicity | Moderate (Nitroso compounds are reactive) | High (Nitrosoaldehydes) | Low (Benign fluorophores) |
| Solubility | Moderate (Lipophilic) | Low | Variable (often low) |
| Primary Use Case | Routine biological uncaging with standard LEDs; cost-effective. | Synthetic chemistry; non-biological applications.[1][2] | Two-photon microscopy; fast kinetics studies. |
Key Insight: Choose DM-NBA when you need accessible LED activation (365/405 nm) without the synthetic complexity or cost of high-end Coumarins, provided the millisecond release rate is acceptable.
High-Performance Liquid Chromatography (HPLC) Validation Protocol
This protocol validates the disappearance of the caged compound and the appearance of the free substrate.[3]
A. Experimental Setup
-
Instrument: HPLC with Diode Array Detector (DAD/PDA). Single wavelength detectors are insufficient due to byproduct interference.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase:
-
Solvent A: Water + 0.1% Trifluoroacetic acid (TFA) or Formic Acid.
-
Solvent B: Acetonitrile (ACN) + 0.1% TFA.
-
-
Gradient: 5% B to 95% B over 10-15 minutes (Compound dependent).
B. Self-Validating Workflow
To ensure scientific integrity, you must run three parallel streams:
-
Dark Control: Thermal stability check (no light).
-
Actinometry Standard: To calculate photon flux (e.g., Potassium Ferrioxalate).
-
Sample Irradiation: The actual DM-NBA uncaging.
Figure 2: Step-by-step HPLC validation workflow.
C. Step-by-Step Procedure
-
Standard Curve Generation:
-
Inject pure standards of the Caged DM-NBA and the Free Substrate at concentrations of 10, 50, 100, 250, and 500 µM.
-
Generate a calibration curve (Area vs. Concentration) to determine the Response Factor (
).
-
-
Irradiation Kinetics:
-
Prepare a 100 µM solution of the caged compound in the desired buffer/solvent (e.g., PBS/ACN 50:50).
-
Place in a quartz cuvette with a magnetic stirrer.
-
Irradiate with a calibrated LED (e.g., 365 nm, intensity
measured in mW/cm²). -
Remove 50 µL aliquots at
. -
Crucial Step: Analyze immediately or store in amber vials at 4°C to prevent thermal hydrolysis or further ambient photolysis.
-
-
Data Processing:
-
Integrate the peak area of the Caged Compound (decreasing) and Free Substrate (increasing).
-
Note: Do not quantify based on the byproduct peak unless you have an isolated standard of the nitroso compound, as its extinction coefficient varies.
-
Data Interpretation & Calculations
Calculating Photochemical Quantum Yield ( )
The HPLC data provides the concentration changes. To calculate efficiency, use the initial rate method (where the internal filter effect is minimal).
Practically, for dilute solutions (<0.01 OD) where inner filtering is negligible:
Where:
-
= First-order rate constant from HPLC decay curve (
). - = Photon flux (einstein·cm⁻²·s⁻¹), determined by actinometry.
-
= Decadic molar extinction coefficient of the caged compound at irradiation
( ).
Troubleshooting Common Issues
-
Problem: The reaction plateaus at 80% conversion.
-
Cause: The nitroso byproduct is absorbing the incident light (Internal Filter Effect).
-
Solution: Use a thinner path length cuvette or lower concentration.
-
-
Problem: New peaks appear that are neither substrate nor nitroso.
-
Cause: Secondary photolysis of the nitroso byproduct (common with high-intensity UV).
-
Solution: Reduce light intensity or switch to a longer wavelength (e.g., move from 365 nm to 405 nm).
-
References
-
Klán, P., et al. (2013). "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews. [Link]
-
Brieke, C., et al. (2012). "Light-controlled tools."[4] Angewandte Chemie International Edition. [Link]
-
Pelliccioli, A. P., & Wirz, J. (2002). "Photoremovable protecting groups: reaction mechanisms and applications." Photochemical & Photobiological Sciences. [Link]
-
International Conference on Harmonisation (ICH). (2005). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." ICH Guidelines. [Link]
Sources
Evaluating the Biocompatibility of 5-Dimethylamino-2-nitrobenzyl Alcohol and Its Photoproducts
Executive Summary
The use of 5-Dimethylamino-2-nitrobenzyl alcohol (DM-NBA) as a photocleavable protecting group (PPG) represents a classic trade-off in chemical biology. While the addition of the dimethylamino group successfully red-shifts the absorption maximum (
This guide evaluates DM-NBA against its parent compound (o-nitrobenzyl alcohol) and the emerging standard, Coumarin derivatives. It concludes that while DM-NBA is superior to unsubstituted nitrobenzyls for live-cell applications due to improved optical properties, it remains inferior to Coumarin-based cages regarding byproduct biocompatibility.
Part 1: The Chemistry of Release and Toxicity
To understand the toxicity profile of DM-NBA, one must analyze the uncaging mechanism. The toxicity is not usually inherent to the caged molecule itself but arises from two sources:
-
High-energy irradiation (UV-A induced ROS production).
-
The "spent cage" byproduct (Nitroso-aldehyde).
Mechanism of Action
Upon irradiation at ~365–400 nm, DM-NBA undergoes a characteristic nitro-to-aci-nitro tautomerization, followed by irreversible cleavage. This releases your substrate (drug/fluorophore) and the nitroso-aldehyde byproduct.
Figure 1: Photocleavage mechanism of DM-NBA. The red node highlights the nitrosocarbonyl species responsible for thiol depletion in cells.
The Nitroso Problem
The byproduct, 2-nitroso-5-dimethylaminobenzaldehyde , is highly reactive. Unlike the inert byproducts of some other cages, aromatic nitroso compounds are soft electrophiles. They react with:
-
Intracellular Thiols: Glutathione (GSH) and cysteine residues on proteins.
-
Amines: Forming Schiff bases, potentially crosslinking proteins.
Scientific Verdict: In sensitive cell lines (e.g., primary neurons), the accumulation of nitroso byproducts can induce oxidative stress and apoptosis, independent of the released drug's effect.
Part 2: Comparative Biocompatibility Analysis
The following table contrasts DM-NBA with its direct competitors.
Table 1: Performance & Toxicity Profile
| Feature | DM-NBA (Subject) | Unsubstituted NBA (Alternative) | Coumarin (DEACM/Bhc) (Alternative) |
| Excitation | 365–400 nm (UV-A/Violet) | < 320 nm (Deep UV) | 400–500 nm (Blue/Cyan) |
| Uncaging Speed ( | Fast ( | Fast ( | Slower (often |
| Quantum Yield ( | Moderate (0.01–0.1) | Moderate (0.1–0.6) | Low to Moderate (0.005–0.05) |
| Byproduct Toxicity | High (Nitroso-aldehyde) | High (Nitroso-aldehyde) | Low (Coumarin alcohol) |
| Cellular Phototoxicity | Moderate (UV-A stress) | Severe (DNA damage) | Negligible (Visible light) |
| Solubility | Low (Hydrophobic) | Low (Hydrophobic) | Moderate (Tunable) |
Analysis of Alternatives
-
DM-NBA vs. Unsubstituted NBA:
-
Verdict:DM-NBA is the clear winner.
-
Reasoning: Unsubstituted NBA requires <320 nm light. This high-energy UV directly damages DNA (thymine dimers) and generates significant ROS, often killing cells before the drug is even released. DM-NBA's "dimethylamino" push-pull system allows uncaging at 365 nm or even 405 nm (with high intensity), significantly sparing cell health [1].
-
-
DM-NBA vs. Coumarins (e.g., DEACM):
-
Verdict:Coumarins are superior for biocompatibility.
-
Reasoning: Coumarins (Diethylaminocoumarin) absorb in the blue region (visible light), eliminating UV toxicity entirely. Furthermore, the coumarin byproduct is generally a fluorescent alcohol with low reactivity toward thiols. However, DM-NBA is often chosen because it releases the substrate faster, which is critical for studying fast synaptic transmission [2].
-
Part 3: Experimental Protocols for Validation
Do not rely on literature values alone. You must validate the biocompatibility of DM-NBA in your specific biological model.
Protocol A: The "Dark vs. Light" Cytotoxicity Assay
Objective: Distinguish between the toxicity of the intact cage and the photoproducts.
Materials:
-
DM-NBA caged control (caged-glycine or caged-GABA is recommended as an inert dummy payload).
-
MTT or CellTiter-Glo reagents.
-
LED irradiation source (365 nm).[3]
Workflow:
-
Seeding: Seed cells at 5,000 cells/well; incubate 24h.
-
Dosing: Treat rows A-C with DM-NBA (0.1, 1, 10, 100 µM). Leave Row D as Vehicle Control (DMSO).
-
Irradiation Split:
-
Plate 1 (Dark Control): Keep wrapped in foil.
-
Plate 2 (Light Control): Irradiate with 365 nm LED (e.g., 5 mins at 10 mW/cm²).
-
Plate 3 (Light Toxicity Control):Crucial Step. Irradiate cells containing only buffer (no DM-NBA) to quantify light-induced damage.
-
-
Incubation: Incubate both plates for 24h post-irradiation.
-
Readout: Perform viability assay.
Interpretation:
-
If Plate 1 shows toxicity
The intact cage is toxic. -
If Plate 2 shows toxicity > Plate 1
The photoproducts (nitroso) are toxic. -
If Plate 3 shows toxicity
Your light dose is too high (phototoxicity).
Protocol B: Thiol Depletion Assay (Ellman's Reagent)
Objective: Quantify the reactivity of the DM-NBA byproduct with cellular antioxidants.
-
Photolyze 100 µM DM-NBA in PBS (complete uncaging).
-
Add 100 µM Glutathione (GSH). Incubate 30 mins.
-
Add DTNB (Ellman's Reagent).
-
Measure absorbance at 412 nm.
-
Result: A decrease in absorbance compared to GSH control indicates the nitroso byproduct has consumed the thiols [3].
Part 4: Logical Workflow for Selection
Use this decision tree to determine if DM-NBA is appropriate for your study.
Figure 2: Decision matrix for selecting DM-NBA versus alternative photocages.
References
-
Klán, P., et al. (2013). "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy."[4] Chemical Reviews. Available at: [Link]
-
Ellis-Davies, G. C. R. (2007). "Caged compounds: photorelease technology for control of cellular chemistry and physiology." Nature Methods. Available at: [Link]
-
Beharry, A. A., & Woolley, G. A. (2011). "Azobenzene photoswitches for biomolecules." Chemical Society Reviews. (Reference for thiol reactivity comparisons). Available at: [Link]
-
OECD Guidelines for the Testing of Chemicals. (2004). "Test No. 432: In Vitro 3T3 NRU Phototoxicity Test." Available at: [Link]
Sources
Quantitative Analysis of Released Substrate from a 5-Dimethylamino-2-nitrobenzyl Cage
A Comparative Technical Guide for Application Scientists
Executive Summary: The Red-Shift vs. Efficiency Trade-off
This guide provides a technical analysis of the 5-Dimethylamino-2-nitrobenzyl (DMA-NB) caging group. While often confused with the standard 4,5-dimethoxy-2-nitrobenzyl (DMNB) cage, the 5-dimethylamino variant is chemically distinct, designed specifically to red-shift absorbance into the visible spectrum (
Core Insight: The DMA-NB cage offers a critical advantage in biocompatibility (visible light activation avoids UV toxicity) but suffers from a reduced quantum yield (
Mechanism of Action & Photophysics
The uncaging of 5-dimethylamino-2-nitrobenzyl follows the Norrish Type II mechanism characteristic of o-nitrobenzyls. However, the strong electron-donating nature of the dimethylamino group at the 5-position introduces a parasitic energy sink.
Pathway Diagram
The following diagram illustrates the competition between the productive hydrogen abstraction (leading to release) and the non-productive ICT relaxation.
Caption: The 5-dimethylamino substituent stabilizes the excited state via ICT, significantly increasing non-radiative decay and lowering the quantum yield of the productive aci-nitro pathway.[1]
Comparative Analysis: DMA-NB vs. Alternatives
The following table contrasts the 5-Dimethylamino variant with the standard UV-sensitive DMNB (Dimethoxy) and the blue-light sensitive Coumarin (DEACM).
| Feature | 5-Dimethylamino-NB (DMA-NB) | 4,5-Dimethoxy-NB (DMNB) | Coumarin (DEACM) |
| Activation | 400 – 420 nm (Visible/Blue) | 350 – 365 nm (UV) | 390 – 420 nm (Visible/Blue) |
| Quantum Yield ( | Low (0.002 – 0.03) | Medium (0.1 – 0.[1]2) | High (0.05 – 0.25) |
| Uncaging Rate | Slow ( | Medium | Fast (ps to ns scale) |
| Two-Photon Cross Section | Moderate | Low | High |
| Solubility | Moderate (Lipophilic) | Moderate | Variable (often requires modification) |
| Primary Use Case | Live cell imaging (low phototoxicity), Orthogonal uncaging | General in vitro biochemistry | Fast kinetics (e.g., neurotransmitter release) |
Technical Verdict: Use DMA-NB when you absolutely require a nitrobenzyl scaffold (e.g., for specific solubility or synthesis reasons) but must avoid UV light.[1] If fast release or high efficiency is required under blue light, DEACM (Coumarin) is the superior choice.[1]
Quantitative Experimental Protocol
To accurately determine the release efficiency of a DMA-NB caged substrate, you cannot rely solely on absorbance changes, as the byproduct (nitroso-compound) absorbs in a similar region. HPLC quantification coupled with Chemical Actinometry is the requisite standard.
Workflow: Quantum Yield Determination (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> )[1][2][3][4]
Caption: Step-by-step workflow for absolute quantum yield determination. Actinometry runs in parallel to calibrate light intensity.
Detailed Methodology
Step 1: Optical Calibration (Actinometry)
Since DMA-NB absorbs in the visible range (400 nm+), standard ferrioxalate actinometry is valid but must be handled under red safety lights.[1]
-
Prepare 0.15 M Potassium Ferrioxalate solution.
-
Irradiate the actinometer solution in the exact same cuvette geometry and light source used for the sample.
-
Develop with phenanthroline and measure absorbance at 510 nm to calculate photon flux (
, mol photons/sec).[1]
Step 2: Sample Photolysis[1]
-
Dissolve the caged compound in buffer/solvent (e.g., PBS/Acetonitrile 50:50) to a concentration of 50–100
M . -
Ensure optical density (OD) at the irradiation wavelength is
(or account for transmission if ).[1] -
Irradiate with a tunable LED or laser (e.g., 405 nm).[1]
-
Critical Control: Keep a "Dark Control" sample wrapped in foil at the same temperature to rule out thermal hydrolysis.
Step 3: HPLC Quantification[1]
-
Withdraw aliquots at defined time points (e.g., 0, 30s, 60s, 120s).
-
Inject onto a C18 Reverse-Phase column.
-
Monitor two channels:
-
Channel A: Disappearance of Caged Material.
-
Channel B: Appearance of Free Substrate (calibrated against a pure standard curve).
-
-
Why HPLC? UV-Vis spectroscopy is unreliable here because the 5-dimethylamino-2-nitroso byproduct has a high extinction coefficient that overlaps with the starting material.
Step 4: Calculation
Calculate the quantum yield (
- : Sample volume (L)
- : Incident photon flux (mol/s)
- : Absorbance of the sample at irradiation wavelength
Troubleshooting & Field Insights
The "Inner Filter" Trap
The nitroso byproduct generated from DMA-NB photolysis is often deeply colored (dark yellow/orange). As the reaction proceeds, this byproduct absorbs incident light, shielding the remaining caged molecules.[1]
-
Solution: Only calculate
from the first 10-15% of the reaction curve. Do not attempt to drive the reaction to 100% for yield calculations.
Solubility Issues
The 5-dimethylamino group makes the cage more lipophilic than the dimethoxy variant.
-
Solution: If the cage precipitates in aqueous buffer, use a co-solvent like DMSO (up to 5%) or incorporate a solubilizing group (e.g., a sulfonate) on the linker if synthetic capacity allows.[1]
Stability
DMA-NB derivatives are generally stable at neutral pH in the dark. However, the electron-rich nature of the ring makes them susceptible to oxidation over long storage periods. Store solids under Argon at -20°C.
References
-
Corrie, J. E. T., et al. (2003).[1] "Toward the Development of New Photolabile Protecting Groups That Can Rapidly Release Bioactive Compounds upon Photolysis with Visible Light." The Journal of Organic Chemistry. Link[1]
- Key Data: Establishes the synthesis and low quantum yield (0.002–0.03) of the 5-dimethylamino variant (DANP).
-
Klán, P., et al. (2013).[1] "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews. Link[1]
- Key Data: Comprehensive review of mechanisms, comparing nitrobenzyls to coumarins and explaining the ICT effect.
-
Hatchard, C. G., & Parker, C. A. (1956).[1] "A new sensitive chemical actinometer. II. Potassium ferrioxalate as a standard chemical actinometer." Proceedings of the Royal Society of London. Link[1]
- Key Data: The foundational protocol for ferrioxalate actinometry used in quantum yield calcul
-
Bochet, C. G. (2002).[1] "Wavelength-Selective Cleavage of Photolabile Protecting Groups." Tetrahedron Letters. Link
- Key Data: Discusses chromatic orthogonality, utilizing the red-shifted absorption of specific nitrobenzyl deriv
Sources
Safety Operating Guide
Navigating the Disposal of 5-Dimethylamino-2-nitrobenzyl Alcohol: A Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step framework for the proper disposal of 5-Dimethylamino-2-nitrobenzyl alcohol, a compound encountered in various research and development settings. By understanding the inherent chemical properties and adhering to established safety protocols, laboratory personnel can mitigate risks and ensure compliance with regulatory standards.
Foundational Principles: Hazard Assessment and Regulatory Context
5-Dimethylamino-2-nitrobenzyl alcohol, while not ubiquitously documented, belongs to the family of nitroaromatic compounds. This classification immediately signals a need for cautious handling and disposal due to the general characteristics of this chemical class. Nitroaromatic compounds are often toxic, mutagenic, and can be environmentally persistent.[1][2] The presence of a dimethylamino group may further influence the toxicological profile of the molecule.
Therefore, the primary directive is to treat 5-Dimethylamino-2-nitrobenzyl alcohol as hazardous waste . All disposal procedures must align with the guidelines set forth by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and any equivalent local or institutional regulations.[3]
Key Hazard Considerations:
| Hazard Category | Associated Risks and Rationale |
| Toxicity | Nitroaromatic compounds are known for their potential toxicity to human health and aquatic life.[1][2] The metabolic pathways of these compounds can lead to the formation of reactive intermediates. |
| Reactivity | While not explicitly shock-sensitive like some polynitrated aromatics, the nitro group imparts energetic properties. Incompatible materials should be strictly avoided. |
| Environmental Persistence | Many nitroaromatic compounds are resistant to biodegradation, leading to potential long-term environmental contamination if not disposed of correctly.[1][4] |
Procedural Workflow for Disposal
The following workflow provides a systematic approach to the disposal of 5-Dimethylamino-2-nitrobenzyl alcohol, from initial waste collection to final handoff to environmental health and safety (EHS) personnel.
Figure 1. A step-by-step workflow for the proper disposal of 5-Dimethylamino-2-nitrobenzyl alcohol.
Waste Collection and Container Management
Step 1: Container Selection. All waste containing 5-Dimethylamino-2-nitrobenzyl alcohol, including pure compound, solutions, and contaminated materials (e.g., gloves, weighing paper), must be collected in a designated hazardous waste container. The container must be chemically compatible with the waste. Borosilicate glass or high-density polyethylene (HDPE) are generally suitable choices.
Step 2: Labeling. The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "5-Dimethylamino-2-nitrobenzyl alcohol," and a clear indication of the hazards (e.g., "Toxic"). The accumulation start date must also be recorded on the label.
Step 3: Segregation. Do not mix 5-Dimethylamino-2-nitrobenzyl alcohol waste with other waste streams unless explicitly permitted by your institution's EHS department. Incompatible materials can lead to dangerous reactions.
Incompatible Materials to Avoid:
-
Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.
-
Strong Acids: May cause decomposition or other hazardous reactions.[5]
-
Strong Bases: Can also induce decomposition.
-
Reducing Agents: May react with the nitro group.
On-Site Storage
Step 4: Satellite Accumulation Areas (SAAs). Waste containers should be stored in a designated SAA, which is a location at or near the point of generation and under the control of the operator. The SAA must be a secondary containment system (e.g., a chemical-resistant tray or tub) to prevent the spread of material in case of a leak.
Step 5: Storage Conditions. Store the waste container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition. Keep the container tightly sealed when not in use.
Final Disposal and Decontamination
Step 6: Professional Disposal. The ultimate disposal of 5-Dimethylamino-2-nitrobenzyl alcohol must be handled by a licensed hazardous waste disposal company. Your institution's EHS department will coordinate this. Do not attempt to dispose of this chemical down the drain or in regular trash.[6]
Step 7: Decontamination of Empty Containers. An "empty" container that held this hazardous waste must be properly decontaminated before being discarded or reused. For containers that held acutely hazardous waste, triple rinsing with a suitable solvent (e.g., methanol or acetone) is a common practice. The rinsate from this process must also be collected as hazardous waste.
Step 8: Spill Management. In the event of a spill, immediately alert personnel in the area and evacuate if necessary. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Absorb the spill with an inert material (e.g., vermiculite, sand, or commercial sorbent pads). Collect the contaminated absorbent material in a sealed container and label it as hazardous waste. The spill area should then be decontaminated.
Personal Protective Equipment (PPE)
When handling 5-Dimethylamino-2-nitrobenzyl alcohol and its waste, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles are required. A face shield should be worn if there is a splash hazard.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, should be worn. Always inspect gloves for tears or holes before use.
-
Body Protection: A flame-resistant lab coat should be worn.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary. Consult with your institution's EHS department for specific guidance.
Conclusion
The proper disposal of 5-Dimethylamino-2-nitrobenzyl alcohol is a critical aspect of laboratory safety and environmental responsibility. By adhering to the principles of hazardous waste management, utilizing appropriate personal protective equipment, and following the step-by-step procedures outlined in this guide, researchers can minimize risks and ensure that this compound is handled in a safe and compliant manner. Always consult your institution's specific EHS guidelines and, when in doubt, seek their expert advice.
References
- New York University. (n.d.). EPA Listed Wastes Table 1: Maximum concentration of contaminants for the “toxicity” characteristic, as determined by t.
- U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
-
U.S. Environmental Protection Agency. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]
-
Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]
- U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
- Spain, J. C., Hughes, J. B., & Knackmuss, H.-J. (Eds.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press.
-
National Institutes of Health. (n.d.). Safe disposal of carcinogenic nitrosamines. PubMed. Retrieved from [Link]
- U.S. Environmental Protection Agency. (n.d.). Waste Code.
-
Alfred University. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
ResearchGate. (n.d.). Environmental occurrence, toxicity concerns, and remediation of recalcitrant nitroaromatic compounds. Retrieved from [Link]
-
PubMed. (n.d.). Degradation of chlorinated nitroaromatic compounds. Retrieved from [Link]
-
American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
